(S)-C33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUCLBJMUGCQTF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-C33: A Comprehensive Selectivity Profile Against Phosphodiesterases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-C33 has emerged as a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme crucial in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling. This technical guide provides a detailed overview of the selectivity profile of this compound against other phosphodiesterase families, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for PDE9, with an IC50 value of 11 nM. Its inhibitory activity against other PDE families is significantly lower, highlighting its potential as a specific pharmacological tool and a promising therapeutic candidate. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human phosphodiesterases.
| Phosphodiesterase Family | IC50 (nM) | Fold Selectivity vs. PDE9 |
| PDE9A | 11 | 1 |
| PDE1A | >10,000 | >909 |
| PDE1B | >10,000 | >909 |
| PDE1C | 3,300 | 300 |
| PDE2A | >10,000 | >909 |
| PDE3A | >10,000 | >909 |
| PDE4A | >10,000 | >909 |
| PDE4B | >10,000 | >909 |
| PDE4D | >10,000 | >909 |
| PDE5A | >10,000 | >909 |
| PDE6C | >10,000 | >909 |
| PDE7A | >10,000 | >909 |
| PDE8A | >10,000 | >909 |
| PDE10A | 8,300 | 755 |
| PDE11A | >10,000 | >909 |
Data compiled from Huang M, et al. Mol Pharmacol. 2015;88(5):836-845.
Experimental Protocols
The determination of the inhibitory activity of this compound against various phosphodiesterases was performed using a robust in vitro enzymatic assay. The following is a detailed description of the methodology employed.
Phosphodiesterase Inhibition Assay:
-
Enzymes: Full-length human recombinant phosphodiesterase enzymes for each respective family were used.
-
Substrate: The assay utilized [³H]-cGMP (for cGMP-specific PDEs) or [³H]-cAMP (for cAMP-specific PDEs) as the substrate.
-
Assay Buffer: The reaction was carried out in a buffer containing 40 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂, and 1 mM dithiothreitol (B142953) (DTT).
-
Compound Dilution: this compound was serially diluted in dimethyl sulfoxide (B87167) (DMSO) to achieve a range of final assay concentrations.
-
Reaction Procedure:
-
The PDE enzyme was pre-incubated with varying concentrations of this compound in the assay buffer for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the radiolabeled substrate ([³H]-cGMP or [³H]-cAMP).
-
The reaction mixture was incubated for a defined period (typically 20-30 minutes) at 30°C, ensuring that the substrate consumption did not exceed 20%.
-
The reaction was terminated by the addition of a stop solution, often by boiling or adding a strong acid.
-
The product of the reaction ([³H]-GMP or [³H]-AMP) was separated from the unreacted substrate using anion-exchange chromatography (e.g., Dowex resin) or scintillation proximity assay (SPA) beads.
-
-
Data Analysis:
-
The amount of radioactivity in the product fraction was quantified using a scintillation counter.
-
The percentage of inhibition at each concentration of this compound was calculated relative to a control reaction with no inhibitor.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the context in which this compound acts, the following diagrams illustrate the PDE9-mediated cGMP signaling pathway and a generalized workflow for determining inhibitor selectivity.
Caption: The Natriuretic Peptide-cGMP signaling pathway and the inhibitory action of this compound on PDE9A.
Caption: Generalized experimental workflow for determining the IC50 of this compound against phosphodiesterases.
In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of (S)-C33
Disclaimer: Extensive research did not yield specific information on a compound designated as "(S)-C33." The following guide, therefore, provides a generalized framework for conducting and presenting structure-activity relationship (SAR) studies, using hypothetical data and established methodologies as a template. This document is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals engaged in similar investigations.
Introduction
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. Understanding SAR is crucial for optimizing lead compounds into potent and selective drug candidates. This guide outlines the key components of an SAR study, including data presentation, experimental protocols, and the visualization of relevant biological pathways and workflows. While the specific target and mechanism of action for the hypothetical "this compound" are not defined, this document will use a representative G-protein coupled receptor (GPCR) signaling pathway for illustrative purposes.
Quantitative Structure-Activity Relationship Data
A systematic exploration of the chemical space around a lead compound is essential for elucidating its SAR. This typically involves the synthesis of analogs with modifications at various positions of the core scaffold and evaluating their biological activity. The data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: SAR Data for this compound Analogs at Target X
| Compound | R1 | R2 | R3 | IC50 (nM) at Target X | Selectivity vs. Target Y (Fold) |
| This compound | H | Cl | CH3 | 15 | 100 |
| 1a | F | Cl | CH3 | 25 | 80 |
| 1b | OCH3 | Cl | CH3 | 5 | 150 |
| 1c | H | F | CH3 | 50 | 50 |
| 1d | H | Br | CH3 | 12 | 110 |
| 1e | H | Cl | H | 100 | 20 |
| 1f | H | Cl | C2H5 | 20 | 90 |
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of any robust scientific study. The following sections provide example protocols for key assays typically employed in SAR studies.
3.1. Synthesis of this compound Analogs
A detailed description of the synthetic routes used to generate the analogs is critical. This section should include reaction schemes, reagent and solvent specifications, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, HPLC). Characterization data (e.g., 1H NMR, 13C NMR, Mass Spectrometry) must be provided to confirm the structure and purity of each synthesized compound.
3.2. In Vitro Binding Assay
This assay measures the affinity of the synthesized compounds for the target protein.
-
Materials:
-
Cell membranes expressing the target receptor (Target X)
-
Radioligand (e.g., [3H]-ligand)
-
Test compounds (analogs of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation cocktail
-
96-well filter plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add cell membranes, radioligand, and either a test compound or vehicle control.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the competition binding data.
-
3.3. Functional Assay (e.g., cAMP Assay for a Gs-coupled GPCR)
This assay measures the effect of the compounds on the downstream signaling of the target receptor.
-
Materials:
-
Cells stably expressing the target receptor
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate with the test compounds for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Determine the EC50 or IC50 values from the dose-response curves.
-
Visualization of Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways, experimental procedures, and the logical flow of a research project.
Caption: A representative G-protein coupled receptor (GPCR) signaling cascade.
Caption: A typical workflow for a structure-activity relationship study.
Caption: Key parameters for lead optimization in drug discovery.
Beyond PDE9A: An In-depth Technical Guide to the Biological Targets of (S)-C33
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-C33, with the chemical name (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). Its high affinity for PDE9A (IC50 = 11 nM) has made it a valuable tool for investigating the therapeutic potential of PDE9A inhibition in various conditions, including cardiac hypertrophy and neurodegenerative diseases. While its on-target effects on PDE9A are well-documented, a comprehensive understanding of its broader pharmacological profile is crucial for a complete assessment of its therapeutic potential and potential for off-target effects. This technical guide provides a detailed overview of the known biological targets of this compound beyond PDE9A, presenting quantitative data, experimental methodologies, and an exploration of the associated signaling pathways.
Quantitative Data on Target Selectivity
This compound has demonstrated high selectivity for PDE9A over other phosphodiesterase (PDE) isoforms. While a comprehensive screening against all PDE families is not publicly available, existing data indicates a significant selectivity margin for cGMP-metabolizing PDEs such as PDE1, PDE5, and PDE6.
| Target | IC50 (nM) | Fold Selectivity vs. PDE9A |
| PDE9A | 11[1] | 1 |
| PDE1 | > 1,000 | > 90 |
| PDE5 | > 1,000 | > 90 |
| PDE6 | > 1,000 | > 90 |
Note: The IC50 values for PDE1, PDE5, and PDE6 are presented as greater than 1,000 nM, indicating a lack of significant inhibition at this concentration.
Experimental Protocols
The determination of the inhibitory activity of this compound against various phosphodiesterases is typically performed using in vitro enzyme activity assays. The following is a generalized protocol based on common methodologies for assessing PDE inhibition.
Phosphodiesterase Inhibition Assay (General Protocol)
This protocol outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of PDE enzymes. Specific details may vary between laboratories and for different PDE isoforms.
1. Reagents and Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5, PDE6, PDE9A)
-
This compound stock solution (typically in DMSO)
-
Substrate: [³H]-cGMP or [³H]-cAMP (for radiolabeled assays) or fluorescently labeled cGMP/cAMP (for fluorescence polarization assays)
-
Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (for radiolabeled assays)
-
Scintillation cocktail or appropriate detection reagents
-
96-well or 384-well microplates
-
Microplate reader (scintillation counter or fluorescence polarization reader)
2. Assay Procedure (Radiolabeled Method):
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control (a known non-selective PDE inhibitor like IBMX).
-
Enzyme Preparation: Dilute the recombinant PDE enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Reaction Initiation: In a microplate, combine the diluted this compound (or controls), the diluted enzyme, and initiate the reaction by adding the [³H]-cGMP or [³H]-cAMP substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Hydrolysis of Product: Add snake venom nucleotidase to convert the resulting [³H]-GMP or [³H]-AMP to the corresponding nucleoside ([³H]-guanosine or [³H]-adenosine).
-
Separation: Separate the unreacted substrate from the product using anion-exchange resin columns or beads. The charged substrate will bind to the resin, while the uncharged nucleoside will remain in the eluate.
-
Detection: Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for PDE Inhibition Assay
Caption: Workflow for a radiolabeled PDE inhibition assay.
Signaling Pathways of Potential Off-Target PDEs
Given the high selectivity of this compound for PDE9A, significant off-target effects at therapeutic concentrations are unlikely. However, understanding the signaling pathways of other cGMP-metabolizing PDEs is important for interpreting preclinical data and predicting potential liabilities at supra-therapeutic doses.
PDE1 Signaling Pathway
PDE1 is a dual-substrate PDE, hydrolyzing both cAMP and cGMP, and its activity is regulated by Ca²⁺/calmodulin. Inhibition of PDE1 would lead to an increase in both cAMP and cGMP levels, potentially impacting a wide range of cellular processes.
Caption: Simplified PDE1 signaling pathway.
PDE5 Signaling Pathway
PDE5 specifically hydrolyzes cGMP and is a well-established drug target for erectile dysfunction and pulmonary hypertension. Its inhibition leads to cGMP accumulation, promoting smooth muscle relaxation.
Caption: The NO/cGMP/PDE5 signaling pathway.
PDE6 Signaling Pathway
PDE6 is a cGMP-specific PDE that is a crucial component of the phototransduction cascade in the retina. Inhibition of PDE6 can lead to visual disturbances.
Caption: The role of PDE6 in phototransduction.
Conclusion
This compound is a highly selective inhibitor of PDE9A. The available data indicates a low probability of off-target effects on other PDE isoforms at concentrations where PDE9A is effectively inhibited. This high selectivity makes this compound an excellent pharmacological tool for elucidating the specific roles of PDE9A in health and disease. However, for drug development purposes, a comprehensive selectivity screen against a full panel of PDEs and a broader range of other potential targets, such as kinases and receptors, would be necessary to fully characterize its safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and other selective PDE9A inhibitors.
References
In vitro characterization of (S)-C33 potency
An in-depth technical guide on the in vitro characterization of a specific compound's potency requires precise identification of the molecule . Currently, the designation "(S)-C33" is ambiguous and does not correspond to a single, well-defined entity in publicly available scientific literature. Searches for "C33" or "compound 33" yield multiple distinct molecules across various research domains, including oncology and neuroscience, without specifying the "(S)" stereoisomer for a universally recognized compound.
To proceed with generating a comprehensive technical guide that meets the specified requirements, clarification on the specific "this compound" molecule of interest is essential. The following information is required:
-
Primary Biological Target: The specific enzyme, receptor, or protein that this compound interacts with.
-
Therapeutic Area: The medical field in which this compound is being investigated (e.g., oncology, immunology, neurology).
-
Key Scientific Publication: A reference to a peer-reviewed article or patent that describes the synthesis, characterization, or activity of this compound.
Upon receipt of this clarifying information, a targeted and thorough literature search will be conducted to assemble the necessary data for the technical guide. This will include:
-
Quantitative Potency Data: Gathering all available in vitro potency data, such as IC50, EC50, Ki, or Kd values, and organizing it into structured tables for clear comparison.
-
Experimental Protocols: Detailing the methodologies for all key in vitro assays used to characterize the potency and mechanism of action of this compound.
-
Signaling Pathways and Experimental Workflows: Identifying the relevant biological pathways modulated by this compound and creating detailed diagrams using the Graphviz DOT language, adhering to all specified formatting and color-contrast requirements.
Without this essential clarification, it is not possible to provide an accurate and relevant technical guide on the in vitro characterization of "this compound." We await your input to proceed with this request.
An In-depth Technical Guide on the Downstream Signaling Pathways Affected by Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific tankyrase inhibitor designated as "(S)-C33" did not yield specific publicly available data. Therefore, this guide focuses on the well-documented downstream signaling pathways affected by tankyrase inhibitors as a class of compounds. The quantitative data and experimental protocols provided are based on established and representative tankyrase inhibitors such as XAV939 and G007-LK.
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including Wnt/β-catenin signaling, Hippo/YAP signaling, and telomere maintenance.[1][2] As such, they have emerged as promising therapeutic targets in oncology. Small molecule inhibitors of tankyrases have been developed to modulate these pathways and have shown efficacy in preclinical cancer models.[3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by tankyrase inhibitors, detailed experimental protocols to assess their activity, and a summary of quantitative data for representative compounds.
Core Signaling Pathways Modulated by Tankyrase Inhibitors
Tankyrase inhibitors primarily exert their effects by modulating two key signaling pathways: the Wnt/β-catenin pathway and the Hippo/YAP pathway.
The Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate.[2] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) targets the transcriptional co-activator β-catenin for proteasomal degradation.
Tankyrases (TNKS1 and TNKS2) promote the degradation of Axin, a concentration-limiting component of the destruction complex, through a process called PARsylation.[2][5] This leads to the destabilization of the destruction complex, accumulation of β-catenin in the cytoplasm, and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.[6]
Tankyrase inhibitors block the catalytic activity of TNKS1/2, thereby preventing the PARsylation and subsequent degradation of Axin.[7] The stabilization and accumulation of Axin enhance the assembly and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[5][7] This ultimately results in the suppression of Wnt/β-catenin target gene expression and an anti-proliferative effect in Wnt-dependent cancer cells.[6][8]
Caption: Wnt/β-catenin pathway modulation by a tankyrase inhibitor.
The Hippo/YAP Signaling Pathway
The Hippo signaling pathway is another tumor-suppressive pathway that controls organ size and cell proliferation.[9][10] The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.
Recent studies have revealed a crosstalk between tankyrases and the Hippo/YAP pathway.[9][11][12] Tankyrases have been shown to PARsylate and promote the degradation of Angiomotin (AMOT) family proteins.[9][10] AMOT proteins are negative regulators of YAP, acting by sequestering YAP in the cytoplasm and promoting its phosphorylation and inactivation by the Hippo pathway kinases LATS1/2.[9][10]
By inhibiting tankyrases, compounds like this compound are expected to stabilize AMOT proteins.[11][12] The increased levels of AMOT lead to the cytoplasmic retention and inactivation of YAP, thereby suppressing the transcription of YAP target genes, which are also involved in cell proliferation and survival.[9][13]
Caption: Hippo/YAP pathway modulation by a tankyrase inhibitor.
Quantitative Data for Representative Tankyrase Inhibitors
The following table summarizes the in vitro potency of several well-characterized tankyrase inhibitors. These values are provided as a reference for the expected activity of potent tankyrase inhibitors.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt/β-catenin Reporter Assay IC50 | Reference |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | 30 nM | [5][7] |
| G007-LK | TNKS1/2 | 25 nM | 7 nM | 30 nM | [3][14] |
| WXL-8 | TNKS1/2 | 9.1 nM | Not Reported | Not Reported | [7] |
| LZZ-02 | TNKS1/2 | Not Reported | Not Reported | 10 µM (LiCl-induced) | [6][15] |
| RK-287107 | TNKS1/2 | 42.2 nM | 42.3 nM | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of tankyrase inhibitors are provided below.
TOPFlash/FOPFlash Reporter Assay for Wnt/β-catenin Signaling
This assay is used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.[16][17]
Materials:
-
HEK293T cells or other suitable cell line
-
TOPFlash and FOPFlash luciferase reporter plasmids (contain TCF/LEF binding sites or mutated sites, respectively)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Tankyrase inhibitor (e.g., this compound)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1.0 x 10⁵ cells per well and incubate overnight.[16]
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla plasmid using Lipofectamine 2000 according to the manufacturer's protocol.[16]
-
Treatment: After 24 hours, replace the medium with fresh medium containing the tankyrase inhibitor at various concentrations. Stimulate the Wnt pathway with Wnt3a conditioned medium or CHIR99021.[16]
-
Lysis and Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure both Firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[16]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the level of Wnt signaling.
Caption: Workflow for the TOPFlash/FOPFlash reporter assay.
Western Blot Analysis for Key Pathway Proteins
This method is used to detect changes in the protein levels of key components of the Wnt/β-catenin and Hippo/YAP pathways.[8]
Materials:
-
Cancer cell line with active Wnt or YAP signaling (e.g., SW480, DLD-1)
-
Tankyrase inhibitor (e.g., this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-β-catenin, anti-YAP, anti-AMOT, anti-c-Myc, anti-Cyclin D1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the tankyrase inhibitor for different time points.[8]
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[8]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.[8]
Cell Viability Assay
This assay measures the effect of the tankyrase inhibitor on cell proliferation and viability.[8]
Materials:
-
Cancer cell line of interest
-
Tankyrase inhibitor (e.g., this compound)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After overnight adherence, treat the cells with a serial dilution of the tankyrase inhibitor.[8]
-
Incubation: Incubate the plate for 48, 72, or 96 hours.[8]
-
Measurement: Add the viability reagent (MTT or CellTiter-Glo®) to each well and measure the absorbance or luminescence using a plate reader according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Tankyrase inhibitors represent a promising class of therapeutic agents that primarily target the Wnt/β-catenin and Hippo/YAP signaling pathways. By stabilizing key negative regulators such as Axin and Angiomotin, these inhibitors can effectively suppress the oncogenic activity driven by β-catenin and YAP. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of action of novel tankyrase inhibitors like this compound in preclinical settings. Further investigation into the synergistic potential of tankyrase inhibitors with other targeted therapies may open new avenues for cancer treatment.
References
- 1. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tankyrase inhibitors target YAP by stabilizing angiomotin family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrase Inhibitors Target YAP by Stabilizing Angiomotin Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Cellular Effects of PDE9A Inhibition by (S)-C33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels, particularly those generated by the natriuretic peptide signaling cascade.[1][2] Its upregulation is implicated in the pathophysiology of cardiac hypertrophy and heart failure.[2][3] (S)-C33 is a potent and selective inhibitor of PDE9A, demonstrating significant therapeutic potential in preclinical models of cardiac disease.[2][3] This technical guide provides an in-depth overview of the cellular effects of PDE9A inhibition by this compound, with a focus on its mechanism of action in cardiomyocytes. We present quantitative data on its inhibitory profile and cellular activity, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to PDE9A and this compound
Cyclic GMP is a crucial second messenger that mediates a wide range of physiological processes, including cardiovascular homeostasis.[4] Its intracellular concentrations are tightly regulated by a balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs).[4] PDE9A is distinguished by its high affinity and selectivity for cGMP.[4] Unlike PDE5A, which primarily regulates cGMP downstream of the nitric oxide (NO) pathway, PDE9A predominantly hydrolyzes cGMP generated by natriuretic peptide (NP) signaling.[1][3] This distinction makes PDE9A a compelling therapeutic target, particularly in cardiovascular diseases where the NO pathway may be compromised.[4]
This compound, chemically known as (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a novel and selective small molecule inhibitor of PDE9A.[2][3] Preclinical studies have highlighted its ability to protect against cardiac hypertrophy and the transition to heart failure by augmenting cGMP signaling in cardiomyocytes.[2][3]
Quantitative Data on this compound Activity
The efficacy and selectivity of a pharmacological inhibitor are paramount for its therapeutic utility. This section summarizes the key quantitative data for this compound.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target | IC50 (nmol/L) | Selectivity vs. PDE9A |
| PDE9A | 11 | - |
| PDE1 | >10,000 | >909-fold |
| PDE2 | >10,000 | >909-fold |
| PDE3 | >10,000 | >909-fold |
| PDE4 | >10,000 | >909-fold |
| PDE5 | >10,000 | >909-fold |
Data from Wang et al., 2017.[2][3]
Table 2: Cellular Effects of this compound in Neonatal Rat Cardiomyocytes (NRCMs)
| Treatment Condition | cGMP Level (relative to PE) | p-PLB (Ser16/Thr17) Level (relative to PE) | SERCA2a Protein Level (relative to PE) |
| Control | - | - | - |
| Phenylephrine (B352888) (PE) 100 µmol/L | 1.0 | 1.0 | 1.0 |
| PE + this compound 50 nmol/L | ~1.8-fold increase | Reversally increased | Reversally increased |
| PE + this compound 500 nmol/L | ~2.5-fold increase | Reversally increased | Reversally increased |
Data are estimations based on graphical representations from Wang et al., 2017.[2][3]
Signaling Pathways and Experimental Workflows
PDE9A-Mediated cGMP Signaling Pathway in Cardiomyocytes
The following diagram illustrates the central role of PDE9A in modulating the natriuretic peptide-cGMP signaling cascade in cardiomyocytes and the mechanism of action of this compound.
Caption: PDE9A signaling pathway and the effect of this compound.
Experimental Workflow for Assessing the Anti-Hypertrophic Effects of this compound
This diagram outlines the typical experimental workflow to evaluate the efficacy of this compound in a cellular model of cardiac hypertrophy.
Caption: Workflow for evaluating this compound's anti-hypertrophic effects.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's cellular effects.
Induction of Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)
-
Cell Culture: Isolate NRCMs from 1-3 day old Sprague-Dawley rats and culture them in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To inhibit fibroblast proliferation, include 0.1 mmol/L 5-bromo-2'-deoxyuridine (B1667946) (BrdU).
-
Hypertrophic Stimulation: After 24-48 hours of culture, replace the medium with serum-free DMEM/F12 for 12-24 hours to induce quiescence.
-
Treatment: Induce hypertrophy by treating the cells with 100 µmol/L phenylephrine (PE) in serum-free medium.
-
This compound Co-treatment: For inhibitor studies, pre-treat the cells with various concentrations of this compound (e.g., 50 nmol/L and 500 nmol/L) for 1-2 hours before adding PE.
-
Incubation: Incubate the cells for 24-48 hours before proceeding with downstream analyses.
Measurement of Intracellular cGMP Levels (ELISA)
-
Cell Lysis: After treatment, wash the NRCMs twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 0.1 M HCl and incubating for 10-20 minutes at room temperature.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.
-
Sample Acetylation (Optional but Recommended for Higher Sensitivity): If using an acetylation-required ELISA kit, acetylate the standards and the supernatant according to the manufacturer's instructions. This typically involves adding a specific volume of acetic anhydride (B1165640) solution.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's protocol. This generally involves:
-
Adding standards and samples to an antibody-coated plate.
-
Adding a cGMP-enzyme conjugate.
-
Adding a substrate to initiate a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve. Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Western Blot for Phospho-Phospholamban (p-PLB) and SERCA2a
-
Protein Extraction: After treatment, wash the NRCMs with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-15% gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-phospholamban (Ser16/Thr17) (e.g., 1:1000 dilution)
-
Total phospholamban (e.g., 1:1000 dilution)
-
SERCA2a (e.g., 1:1000 dilution)
-
A loading control, such as GAPDH (e.g., 1:5000 dilution)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the levels of p-PLB to total PLB and SERCA2a to the loading control.
Immunofluorescence for Cell Size Measurement
-
Cell Seeding: Seed NRCMs on fibronectin-coated glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as described in the hypertrophy induction protocol.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells twice with PBS. Permeabilize and block the cells in a solution containing 0.1% Triton X-100 and 1-5% BSA in PBS for 30-60 minutes.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against a cardiomyocyte-specific marker, such as α-actinin (e.g., 1:200 dilution), for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Cell Size Analysis: Use image analysis software (e.g., ImageJ) to outline the α-actinin-positive cells and measure their surface area. Analyze a sufficient number of cells per condition for statistical significance.
Conclusion
This compound is a potent and selective inhibitor of PDE9A that effectively mitigates the cellular hallmarks of cardiac hypertrophy in vitro. Its mechanism of action is centered on the augmentation of the natriuretic peptide-cGMP signaling pathway, leading to increased PKG activity and subsequent favorable modulation of calcium handling proteins like phospholamban and SERCA2a. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in cardiovascular drug discovery and related fields to further investigate the therapeutic potential of PDE9A inhibition.
References
- 1. Cardiomyocyte immunofluorescence protocol [abcam.com]
- 2. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
(S)-C33: A Technical Guide to its Role in cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-C33 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling. Unlike other phosphodiesterases, PDE9A specifically hydrolyzes cGMP generated in response to natriuretic peptides (NPs), leaving the nitric oxide (NO)-stimulated cGMP pool largely unaffected. This unique mechanism of action makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by dysregulated NP-cGMP signaling, such as cardiac hypertrophy and certain neurological disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in cGMP signaling, and detailed experimental protocols for its use in research settings.
Introduction to this compound and cGMP Signaling
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the regulation of cell growth and apoptosis. The intracellular concentration of cGMP is tightly controlled by its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).
There are two major pathways for cGMP production:
-
The Nitric Oxide (NO) Pathway: NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. This pathway is crucial for vasodilation and is the target of PDE5 inhibitors like sildenafil.
-
The Natriuretic Peptide (NP) Pathway: Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), bind to and activate particulate guanylate cyclases (pGCs) on the cell surface, also resulting in cGMP production. This pathway is particularly important in cardiovascular homeostasis and the regulation of cardiac muscle growth.[1][2][3]
This compound is a small molecule inhibitor that exhibits high potency and selectivity for PDE9A.[4][5] PDE9A is a cGMP-specific PDE that preferentially hydrolyzes cGMP generated by the NP pathway.[6] By inhibiting PDE9A, this compound effectively elevates the concentration of NP-derived cGMP, thereby potentiating its downstream signaling effects.
Quantitative Data: Inhibitor Profile of this compound
The selectivity of this compound for PDE9A over other PDE isoforms is a key feature that defines its utility. The following table summarizes the inhibitory activity of this compound against a panel of human PDE isoforms.
| PDE Isoform | IC50 (nM) | Reference |
| PDE9A | 11 | [4] |
| PDE5A1 | 366 | [4] |
| PDE1B | 554 | [4] |
| PDE4D2 | 1,300 | [4] |
| PDE10A1 | 2,300 | [4] |
| PDE2A | 2,400 | [4] |
Table 1: Inhibitory potency (IC50) of this compound against various human phosphodiesterase isoforms.
Role in cGMP Signaling: The NP-cGMP-PKG Axis
Inhibition of PDE9A by this compound leads to the potentiation of the natriuretic peptide-driven cGMP signaling cascade. This pathway plays a crucial role in cardiovascular health, particularly in counteracting pathological cardiac hypertrophy.
As depicted in Figure 1, natriuretic peptides bind to and activate pGC at the cell membrane, leading to the conversion of GTP to cGMP. cGMP then activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, such as Vasodilator-Stimulated Phosphoprotein (VASP) and Phospholamban (PLB), ultimately leading to anti-hypertrophic effects in cardiomyocytes. PDE9A acts as a negative regulator of this pathway by hydrolyzing cGMP. This compound, by inhibiting PDE9A, prevents the degradation of cGMP, thereby amplifying the signaling cascade and promoting its cardioprotective effects.[1][2][6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study its effects on cGMP signaling and cellular responses.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound on PDE9A and other PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE9A, PDE5A, etc.)
-
This compound
-
[³H]-cGMP (radiolabeled substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
Snake venom 5'-nucleotidase
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microcentrifuge tubes, scintillation vials
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., from 1 pM to 10 µM).
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, mix the recombinant PDE enzyme with each dilution of this compound or vehicle control. Allow a pre-incubation period of 10-15 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding [³H]-cGMP to each tube. The final concentration of cGMP should be below its Km value for the respective PDE isoform to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate Reaction: Stop the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.
-
Product Conversion: Add snake venom 5'-nucleotidase to each tube and incubate at 37°C for 10 minutes. This will convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation: Apply the reaction mixture to a pre-equilibrated ion-exchange column. The unreacted [³H]-cGMP will bind to the resin, while the [³H]-guanosine product will be eluted.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE activity inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Intracellular cGMP Levels
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify intracellular cGMP levels in cells treated with this compound.
Materials:
-
Cell culture reagents and cells of interest (e.g., neonatal rat cardiomyocytes - NRCMs)
-
This compound
-
Natriuretic peptide (e.g., ANP)
-
Cell lysis buffer
-
cGMP ELISA kit (containing anti-cGMP antibody-coated plates, HRP-conjugated cGMP, cGMP standards, wash buffer, TMB substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with a natriuretic peptide (e.g., 100 nM ANP) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions to release intracellular cGMP.
-
ELISA Protocol:
-
Add cell lysates and a series of cGMP standards to the wells of the anti-cGMP antibody-coated microplate.
-
Add HRP-conjugated cGMP to all wells. During incubation, the sample cGMP and HRP-conjugated cGMP will compete for binding to the immobilized antibody.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the cGMP standards against their known concentrations. Use the standard curve to determine the concentration of cGMP in the cell lysates.
In Vitro Cardiac Hypertrophy Assay
This protocol describes a method to assess the anti-hypertrophic effects of this compound in a cell-based model of cardiac hypertrophy.[7][8]
Materials:
-
Neonatal rat cardiomyocytes (NRCMs)
-
This compound
-
Hypertrophic agonist (e.g., Phenylephrine, Endothelin-1)
-
Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, fluorescently labeled secondary antibody, DAPI)
-
Reagents for qPCR (RNA extraction kit, reverse transcriptase, primers for hypertrophic marker genes like ANP and BNP)
-
[³H]-leucine for protein synthesis assay
-
Microscope with imaging software
Procedure:
-
Cell Culture: Isolate and culture NRCMs on appropriate culture plates.
-
Pre-treatment: Pre-treat the NRCMs with different concentrations of this compound or vehicle for 1-2 hours.
-
Induction of Hypertrophy: Add a hypertrophic agonist (e.g., 100 µM Phenylephrine) to the culture medium and incubate for 24-48 hours.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and perform immunofluorescence staining for a sarcomeric protein (e.g., α-actinin) and a nuclear stain (DAPI). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) to measure the mRNA levels of hypertrophic marker genes such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
Protein Synthesis Assay: During the last few hours of incubation, add [³H]-leucine to the culture medium. After incubation, lyse the cells and measure the incorporation of [³H]-leucine into newly synthesized proteins using a scintillation counter.
-
Conclusion
This compound is a powerful and selective tool for investigating the natriuretic peptide-cGMP signaling pathway. Its ability to specifically elevate the NP-stimulated cGMP pool, without affecting the NO-driven pool, provides a unique advantage for dissecting the distinct roles of these two cGMP signaling cascades. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound in various disease models, particularly in the context of cardiovascular and neurological disorders. As our understanding of the complexities of cGMP signaling continues to grow, selective inhibitors like this compound will undoubtedly play a crucial role in advancing the field and developing novel therapeutic strategies.
References
- 1. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-C33 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-C33 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, a crucial second messenger involved in various physiological processes.[2][3] This document provides detailed protocols for the dissolution and preparation of this compound for use in cell culture experiments, along with an overview of its mechanism of action and the downstream signaling pathways it modulates.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| Chemical Name | (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | [2] |
| CAS Number | 2066488-39-7 | [1] |
| Molecular Formula | C₁₈H₂₀ClN₅O | |
| Molecular Weight | 357.84 g/mol | |
| IC₅₀ | 11 nM for human PDE9A | [1] |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the degradation of cGMP. Inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP.[2][3] This elevation in cGMP levels activates downstream signaling cascades, primarily through the activation of cGMP-dependent protein kinase (PKG).[4][5]
Activated PKG can then phosphorylate a variety of substrate proteins, leading to diverse cellular responses such as modulation of ion channel activity, gene expression, and cell proliferation or apoptosis, depending on the cell type and context.[4][6][7]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a general guideline for the preparation and use of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions and Cell Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration.
Recommended Concentration Range for Cell Culture
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available literature, a starting point for concentration ranges in cell culture is provided below. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
| Application | Suggested Concentration Range | Reference |
| In vitro studies in neonatal rat cardiomyocytes | 50 nM - 500 nM | [2] |
| General cell-based assays | 10 nM - 10 µM | [8][9] |
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell-based experiment with this compound.
Caption: General experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in various cellular processes. The protocols and information provided in these application notes offer a starting point for utilizing this compound in cell culture experiments. Researchers should carefully optimize the experimental conditions for their specific cell models to ensure reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. The Role of Cyclic Nucleotide Signaling Pathways in Cancer: Targets for Prevention and Treatment [mdpi.com]
- 7. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of phosphodiestrase 9 induces cGMP accumulation and apoptosis in human breast cancer cell lines, MCF‐7 and MDA‐MB‐468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuronal Cell Lines: Investigating the Roles of C33/KAI1/CD82 and Interleukin-33
Introduction
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the effects of the metastasis suppressor gene C33/KAI1/CD82 and the cytokine Interleukin-33 (IL-33) on neuronal cell lines. It is important to note that the term "(S)-C33" is not a standard nomenclature for a small molecule compound. Our research indicates that "C33" is an alternative name for the gene KAI1, also known as CD82. This gene product is a protein and its effects are typically studied through genetic manipulation such as overexpression or knockdown, rather than by application at a specific concentration.
Separately, Interleukin-33 (IL-33), a cytokine with a similar numerical designation, is a secreted protein that is applied to cell cultures at specific concentrations to study its effects on neuronal and glial cells. Given the potential for confusion, this document will provide information and protocols for both C33/KAI1/CD82 and IL-33.
Section 1: C33/KAI1/CD82 in Neuronal Cells
The C33/KAI1/CD82 gene is a member of the tetraspanin family of proteins and is known to be a metastasis suppressor in cancer by inducing apoptosis.[1][2][3] Its role in the central nervous system is an emerging area of research. Studies have shown that KAI1/CD82 is involved in the regulation of cell growth, migration, and apoptosis in various cell types.[4][5]
Logical Workflow for Investigating C33/KAI1/CD82 in Neuronal Cells
Caption: Workflow for studying C33/KAI1/CD82 overexpression.
Experimental Protocol: Overexpression of C33/KAI1/CD82 in a Neuronal Cell Line
This protocol describes the transient overexpression of the C33/KAI1/CD82 gene in a neuronal cell line (e.g., SH-SY5Y) to study its effects on cell viability and apoptosis.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Expression vector containing the full-length C33/KAI1/CD82 cDNA (e.g., pCMV-KAI1)
-
Empty vector control (e.g., pCMV)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue)
-
Reagents for apoptosis assay (e.g., Annexin V-FITC Apoptosis Detection Kit)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding:
-
One day before transfection, seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, when cells are approximately 70-80% confluent, prepare the transfection complexes.
-
For each well, dilute 2.5 µg of either the C33/KAI1/CD82 expression vector or the empty vector control in 125 µL of Opti-MEM.
-
In a separate tube, add 5 µL of Lipofectamine 3000 to 125 µL of Opti-MEM, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
-
Add the 250 µL of the DNA-lipid complex dropwise to each well.
-
Incubate the cells for 48-72 hours.
-
-
Confirmation of Overexpression (Western Blot):
-
After 48 hours of incubation, wash the cells with ice-cold PBS and lyse the cells using RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KAI1/CD82 overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Cell Viability Assay (MTT Assay):
-
After 48 hours of transfection, add 100 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate (cells should be seeded and transfected in a 96-well plate in parallel).
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 1 mL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Annexin V-FITC Staining):
-
After 48 hours of transfection, collect the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Section 2: Interleukin-33 (IL-33) in Neuronal Cells
Interleukin-33 (IL-33) is a member of the IL-1 family of cytokines and is highly expressed in the central nervous system.[6][7] It plays a dual role, acting as a traditional cytokine and as a nuclear factor regulating gene expression. IL-33 and its receptor ST2 are expressed by various CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons.[8][9][10] The effects of IL-33 on neuronal cells are complex and can be context-dependent, with reports of both neuroprotective and neurotoxic effects.[6]
Summary of Recommended IL-33 Concentrations for Neuronal and Glial Cell Lines
| Cell Type | Concentration Range | Observed Effect | Reference |
| Mouse Mixed Glial Culture | 10 ng/mL | Decreased neuronal number | [8] |
| Mouse Mixed Glial Culture | 25 - 100 ng/mL | No significant impact on neuronal growth or viability | [8] |
| Rat Myelinating Culture | 25 - 100 ng/mL | No significant impact on neuronal growth or viability | [8] |
| Mouse Astrocytes | 10 - 100 ng/mL | Induction of CCL2, TNF-α, and nitric oxide release | [6] |
| Mouse Neuronal Culture | Not specified | Reduced number of MAP2-positive neurons | [6] |
IL-33 Signaling Pathway in Glial Cells
Caption: IL-33 signaling cascade in glial cells.
Experimental Protocol: Treatment of Primary Neuronal Cultures with Recombinant IL-33
This protocol outlines a general procedure for treating primary neuronal cultures with recombinant IL-33 to assess its effects on neuronal viability and inflammatory responses.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Recombinant mouse or human IL-33
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
Reagents for immunocytochemistry (e.g., primary antibodies against MAP2 or NeuN, fluorescently labeled secondary antibodies)
-
Reagents for ELISA (to measure cytokine release in the supernatant)
Procedure:
-
Preparation of Primary Neuronal Cultures:
-
Isolate and culture primary neurons from embryonic or early postnatal rodents according to standard protocols.
-
Plate the neurons on poly-D-lysine coated multi-well plates at an appropriate density.
-
Maintain the cultures for at least 7 days in vitro (DIV) to allow for maturation.
-
-
Preparation of IL-33:
-
Reconstitute the lyophilized recombinant IL-33 in sterile PBS or as per the manufacturer's instructions to create a stock solution (e.g., 10 µg/mL).
-
Prepare working solutions of IL-33 by diluting the stock solution in culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 ng/mL).
-
-
Treatment of Neuronal Cultures:
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the prepared IL-33 working solutions to the respective wells. For the control group, add an equal volume of medium without IL-33.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assessment of Neuronal Viability (Immunocytochemistry):
-
After the treatment period, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-NeuN) overnight at 4°C.
-
Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the number of viable neurons using a fluorescence microscope.
-
-
Measurement of Inflammatory Cytokine Release (ELISA):
-
After the treatment period, collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
The investigation of C33/KAI1/CD82 and IL-33 in neuronal cell lines presents exciting avenues for understanding fundamental neurobiological processes and their roles in neurological disorders. While C33/KAI1/CD82 research in neurons is still in its early stages, the established protocols for gene overexpression can be adapted to explore its function. For IL-33, the existing literature provides a foundation for concentration-dependent studies on its multifaceted effects on neuronal and glial cells. The protocols and data presented here offer a starting point for researchers to design and execute experiments aimed at elucidating the roles of these important molecules in the nervous system.
References
- 1. The metastasis suppressor gene C33/CD82/KAI1 induces apoptosis through reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [논문]The metastasis suppressor gene C33/CD82/KAI1 induces apoptosis through reactive oxygen intermediates [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of KAI1/CD82 suppresses in vitro cell growth, migration, invasion and xenograft growth in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glia Maturation Factor Induces Interleukin-33 Release from Astrocytes: Implications for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of IL-33 expression and activity in central nervous system glia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Function of IL-33/ST2 Axis in the Central Nervous System Under Normal and Diseased Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Expression and Function of IL-33/ST2 Axis in the Central Nervous System Under Normal and Diseased Conditions [frontiersin.org]
- 10. Frontiers | IL-33 Provides Neuroprotection through Suppressing Apoptotic, Autophagic and NF-κB-Mediated Inflammatory Pathways in a Rat Model of Recurrent Neonatal Seizure [frontiersin.org]
Application Notes and Protocols for Studying Synaptic Plasticity
Topic: Investigating Synaptic Plasticity Using Modulators of IL-33 Signaling and CaV1.2 Channel Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "(S)-C33" was not identified in the available literature. This document focuses on two related research areas involving "33" in the context of synaptic plasticity: the cytokine Interleukin-33 (IL-33) and the genetic deletion of exon 33 from the CaV1.2 calcium channel. These areas provide valuable insights and experimental models for studying the molecular mechanisms of synaptic plasticity.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[1][2] Dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders.[3][4] This document outlines the application of two distinct molecular tools—the cytokine IL-33 and the genetic modification of the CaV1.2 channel (exon 33 deletion)—to investigate the mechanisms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Interleukin-33 (IL-33) is a cytokine that plays a crucial role in the central nervous system by modulating glia-neuron interactions and regulating synaptic homeostasis.[5][6] It is expressed by astrocytes and other CNS cells and acts via its receptor ST2, which is found on microglia, astrocytes, and neurons.[6][7]
CaV1.2 Calcium Channel Exon 33 Deletion provides a genetic model to study the impact of enhanced CaV1.2 channel function on synaptic plasticity. The deletion of exon 33 leads to a gain-of-function in the CaV1.2 channel, resulting in altered calcium influx and significant effects on LTP and LTD.[3]
Data Presentation
Table 1: Effects of IL-33 on Synaptic Parameters
| Parameter | Treatment | Observation | Reference |
| Dendritic Spine Number | IL-33 Administration | 17% increase in dendritic spines after 8 hours of light stimulation following neuronal activity suppression. | [8] |
| Excitatory Synapse Number | IL-33 Administration | Significant increase in colocalization of VGluT1 (presynaptic marker) and PSD-95 (postsynaptic marker). | [8] |
| Functional AMPA Receptors | IL-33 Administration | Increased colocalization of VGluT1 and GluA2 (AMPA receptor subunit). | [8] |
| mEPSC Frequency | IL-33 Administration | Increased, suggesting a greater number of excitatory synapses. | [8] |
Table 2: Effects of CaV1.2 Exon 33 Deletion on Synaptic Plasticity
| Plasticity Type | Genotype | Stimulation Protocol | Key Findings | Reference |
| LTP | Wild-Type (WT) | Strong Tetanic Stimulation (STET) | Stable LTP induced. | [3] |
| Exon 33-/- | Strong Tetanic Stimulation (STET) | Enhanced and longer-lasting LTP compared to WT. | [3] | |
| Wild-Type (WT) | Weak Tetanic Stimulation (WTET) | Short-lasting LTP that decayed to baseline. | [3] | |
| Exon 33-/- | Weak Tetanic Stimulation (WTET) | Long-lasting LTP induced, unlike in WT. | [3] | |
| LTD | Wild-Type (WT) | Super-Low Frequency Stimulation (SLFS) | LTD induced as expected. | [3] |
| Exon 33-/- | Super-Low Frequency Stimulation (SLFS) | Lack of LTD; potentiation was observed instead. | [3] |
Signaling Pathways
IL-33 Signaling in Synaptic Plasticity
IL-33 released from astrocytes binds to its receptor ST2 on neurons. This interaction triggers downstream signaling cascades that are implicated in the regulation of synaptic protein expression and localization, ultimately leading to changes in synapse number and strength.
Caption: IL-33 signaling pathway in neurons.
CaV1.2-Mediated Synaptic Plasticity
The influx of calcium through L-type voltage-gated calcium channels, such as CaV1.2, is a critical event for the induction of both LTP and LTD.[3] The magnitude and dynamics of this calcium influx determine the activation of downstream kinases or phosphatases that lead to synaptic strengthening or weakening.
Caption: Calcium-dependent signaling in synaptic plasticity.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology to Assess the Effect of IL-33 on Synaptic Transmission
Objective: To determine the effect of recombinant IL-33 on excitatory synaptic transmission in primary hippocampal neuronal cultures.
Materials:
-
Primary hippocampal neurons cultured for 14-21 days.
-
Recombinant IL-33 protein.
-
Patch-clamp electrophysiology setup.
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose.
-
Internal pipette solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP.
Procedure:
-
Prepare primary hippocampal neuronal cultures from embryonic day 18 (E18) rat or mouse embryos.
-
After 14-21 days in vitro, transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup.
-
Continuously perfuse the neurons with external recording solution.
-
Establish whole-cell patch-clamp recordings from pyramidal-like neurons.
-
Record baseline miniature excitatory postsynaptic currents (mEPSCs) for 5-10 minutes.
-
Apply recombinant IL-33 (e.g., 10-100 ng/mL) to the bath and continue recording mEPSCs for at least 30 minutes.
-
Analyze the frequency and amplitude of mEPSCs before and after IL-33 application. An increase in mEPSC frequency suggests an increase in the number of functional synapses.
Protocol 2: Induction of LTP and LTD in Hippocampal Slices from CaV1.2 Exon 33-/- Mice
Objective: To characterize the alterations in LTP and LTD in a genetic mouse model with enhanced CaV1.2 function.
Materials:
-
Wild-type and CaV1.2 exon 33-/- mice.
-
Vibratome for brain slicing.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 glucose, 2.5 CaCl₂, saturated with 95% O₂/5% CO₂.
-
Field potential recording setup.
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold aCSF.
-
Allow slices to recover in aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction:
-
Record a stable baseline of fEPSPs for 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a strong tetanic stimulation (STET; e.g., 4 trains of 100 Hz for 1 second, separated by 20 seconds) or a weak tetanic stimulation (WTET; e.g., 1 train of 50 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-stimulation to measure the potentiation.
-
-
LTD Induction:
-
Record a stable baseline of fEPSPs for 20 minutes.
-
Induce LTD using a super-low frequency stimulation (SLFS; e.g., 900 pulses at 1 Hz).
-
Record fEPSPs for at least 60 minutes post-stimulation to measure the depression.
-
-
Compare the magnitude and duration of LTP and LTD between wild-type and exon 33-/- mice.
Experimental Workflow Diagram
Caption: Workflow for studying synaptic plasticity in brain slices.
References
- 1. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Enhanced long-term potentiation and impaired learning in mice lacking alternative exon 33 of CaV1.2 calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic plasticity and mental health: methods, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-33/ST2 Signaling Regulates Synaptic Plasticity and Homeostasis in the Adult Hippocampal Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Opportunities of Interleukin-33 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of IL-33 in depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrocyte-secreted IL-33 mediates homeostatic synaptic plasticity in the adult hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application of CD33 Modulators in Alzheimer's Disease Research Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] Microglia, the resident immune cells of the brain, play a crucial role in the clearance of Aβ.[3] The cluster of differentiation 33 (CD33) protein, a sialic acid-binding immunoglobulin-like lectin, is a transmembrane receptor expressed on microglial cells that has been identified as a significant genetic risk factor for late-onset Alzheimer's disease.[3][4][5][6] Research has shown that CD33 inhibits the uptake and clearance of Aβ by microglia, and increased levels of CD33 are observed in the brains of AD patients, correlating with plaque burden.[5][6] Consequently, inhibiting CD33 function has emerged as a promising therapeutic strategy for AD.[7][8]
This document provides detailed application notes and protocols for researchers utilizing CD33 modulators, exemplified by the hypothetical small molecule inhibitor (S)-C33, in various Alzheimer's disease research models.
Mechanism of Action
CD33 is an inhibitory receptor that, upon binding to its sialic acid ligands, recruits downstream signaling molecules that suppress microglial activation and phagocytosis. This inhibition of microglial function leads to reduced clearance of Aβ peptides, contributing to their accumulation and the formation of amyloid plaques.[4][5] A modulator like this compound is hypothesized to act as an inhibitor of CD33, blocking its sialic acid-binding domain or preventing the downstream signaling cascade. This inhibition is expected to enhance microglial phagocytosis of Aβ, thereby reducing plaque burden and associated neuroinflammation.
Caption: Proposed mechanism of this compound action on the CD33 signaling pathway.
Application in Alzheimer's Disease Models
The utility of a CD33 inhibitor like this compound can be evaluated in a variety of established Alzheimer's disease research models.
In Vitro Models
-
Primary Microglia Cultures: These cultures are ideal for studying the direct effects of this compound on microglial functions such as Aβ uptake and inflammatory responses.
-
Immortalized Microglial Cell Lines (e.g., BV2): These cell lines offer a more scalable and reproducible system for high-throughput screening and initial mechanism-of-action studies.[6]
-
Induced Pluripotent Stem Cell (iPSC)-derived Microglia: Patient-derived iPSCs can be differentiated into microglia, providing a human-relevant model to study the effects of CD33 modulation in a specific genetic context.[1]
In Vivo Models
Several transgenic mouse models that recapitulate aspects of AD pathology are suitable for evaluating the efficacy of this compound.[2][9]
-
APP/PS1 Mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin-1 (PSEN1), leading to age-dependent Aβ plaque deposition.[10] They are a standard model for testing therapies aimed at reducing amyloid pathology.
-
5XFAD Mice: This model expresses five familial AD mutations in APP and PSEN1, resulting in a more aggressive and rapid amyloid pathology, making it suitable for shorter-term studies.[11]
-
CD33 Knock-in/Knock-out Mice: Mice with humanized CD33 or with the CD33 gene knocked out can be crossed with amyloid-depositing models (e.g., APP/PS1) to specifically investigate the role of CD33 and the effects of its inhibition.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CD33 in Alzheimer's disease models, which can serve as a baseline for evaluating the effects of a modulator like this compound.
Table 1: Effect of CD33 Expression on Aβ Levels in AD Mouse Models
| Model | Age | Brain Region | Change in Insoluble Aβ42 with CD33 Expression | Reference |
| APP/PS1/CD33-/- | - | - | Marked Reduction | [6] |
| 5XFAD-hCD33M | 8 months | Cortex | Increased | [11] |
| 5XFAD-hCD33m | 4 months | Cortex | Decreased | [11] |
Table 2: Correlation of CD33 Expression with AD Pathology in Humans
| Measurement | Correlation with CD33+ Microglia | Reference |
| Insoluble Aβ42 Levels | Positive | [6] |
| Amyloid Plaque Burden | Positive | [6] |
Experimental Protocols
Protocol 1: In Vitro Aβ Phagocytosis Assay
This protocol details the procedure for assessing the effect of this compound on the phagocytic capacity of microglia.
Caption: Workflow for the in vitro Aβ phagocytosis assay.
Materials:
-
Primary microglia or BV2 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Fluorescently labeled Aβ42 oligomers (e.g., HiLyte™ Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Trypan Blue
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Plating: Plate microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Aβ Addition: Add fluorescently labeled Aβ42 oligomers to each well at a final concentration of 500 nM.
-
Incubation: Incubate the plate at 37°C for 1-3 hours to allow for phagocytosis.
-
Washing:
-
Aspirate the medium containing extracellular Aβ.
-
Wash the cells three times with cold PBS to remove any remaining extracellular Aβ.
-
To quench the fluorescence of any membrane-bound, non-internalized Aβ, add Trypan Blue (0.2 mg/mL in PBS) for 1 minute and then wash again with PBS.
-
-
Quantification:
-
Fluorometry: Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Microscopy: Fix the cells and visualize the internalized Aβ using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software.
-
Protocol 2: Immunohistochemical Analysis of Aβ Plaques in Mouse Brain
This protocol describes the staining and quantification of Aβ plaques in brain tissue from an AD mouse model treated with this compound.
Caption: Workflow for immunohistochemical analysis of Aβ plaques.
Materials:
-
Brain tissue from this compound-treated and control AD mice
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against Aβ (e.g., 6E10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Microscope slides
-
Fluorescence or confocal microscope
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold PBS, followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose solution until it sinks.
-
Freeze the brain and cut 30 µm coronal sections using a cryostat.
-
-
Immunostaining:
-
Mount sections on slides or perform free-floating staining.
-
Wash sections with PBS.
-
Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Aβ antibody overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI for 5 minutes.
-
Wash sections and mount on slides with mounting medium.
-
-
Imaging and Quantification:
-
Acquire images of the cortex and hippocampus using a fluorescence or confocal microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the number of plaques and the percentage of the area covered by plaques.
-
Expected Outcomes
Based on the known function of CD33, treatment with an effective inhibitor like this compound is expected to yield the following outcomes:
-
In Vitro: Increased uptake of fluorescent Aβ by microglia treated with this compound compared to vehicle-treated controls.
-
In Vivo: A significant reduction in the number and size of Aβ plaques in the brains of AD mice treated with this compound compared to the control group. This may be accompanied by a decrease in neuroinflammation markers and an improvement in cognitive performance in behavioral tests like the Morris water maze.[12]
Conclusion
The modulation of CD33 activity presents a compelling therapeutic avenue for Alzheimer's disease. The protocols and models described here provide a framework for the preclinical evaluation of CD33 inhibitors such as the hypothetical this compound. By leveraging these in vitro and in vivo systems, researchers can effectively assess the compound's ability to enhance microglial Aβ clearance and ameliorate AD-related pathology.
References
- 1. Experimental models of Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 2. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD33 in Alzheimer's Disease - Biology, Pathogenesis, and Therapeutics: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene therapy for Alzheimer’s disease targeting CD33 reduces amyloid beta accumulation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD33 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alzheimer’s Disease Risk Gene CD33 Inhibits Microglial Uptake of Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curealz.org [curealz.org]
- 8. curealz.org [curealz.org]
- 9. researchgate.net [researchgate.net]
- 10. cyagen.com [cyagen.com]
- 11. Alzheimer’s disease associated isoforms of human CD33 distinctively modulate microglial cell responses in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The involvement of human CD33 in the pathogenesis of Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-C33: A Chemical Probe for PDE9A Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a critical role in regulating intracellular signaling pathways.[1] It exhibits the highest affinity for cGMP among all PDE families, making it a key regulator of the cGMP pool, particularly the one stimulated by natriuretic peptides.[1] Dysregulation of PDE9A has been implicated in various pathological conditions, including cardiac hypertrophy, heart failure, and neurodegenerative diseases such as Alzheimer's disease. Consequently, selective inhibitors of PDE9A are valuable tools for elucidating its physiological and pathological functions and represent promising therapeutic leads.
(S)-C33, with the chemical name (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a potent and selective inhibitor of PDE9A.[1] Its high affinity and selectivity make it an excellent chemical probe for investigating the biological roles of PDE9A. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo settings to probe PDE9A function, particularly in the context of cardiac hypertrophy.
Data Presentation
Table 1: In Vitro Potency of this compound against PDE9A
| Compound | Target | IC50 (nmol/L) | Source |
| This compound | PDE9A | 11 | [1] |
Note: While this compound is reported to have high selectivity for PDE9A over other PDE isoforms, a comprehensive quantitative selectivity panel with IC50 values against other PDE families was not available in the reviewed literature. Researchers should exercise due diligence and consider performing their own selectivity profiling for their specific experimental context.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Isoproterenol-Induced Heart Failure
| Treatment Group | Dose (mg·kg⁻¹·d⁻¹) | Ejection Fraction (%) | Fractional Shortening (%) | Cardiac Output (mL/min) |
| ISO Control | - | 49.17 ± 4.20 | 32.18 ± 6.28 | 48.97 ± 2.11 |
| This compound | 1 | 73.41 ± 9.37 | 43.98 ± 7.96 | 58.08 ± 8.47 |
| This compound | 3 | 84.29 ± 1.56 | 54.79 ± 1.95 | 69.40 ± 11.63 |
| This compound | 9 | 72.97 ± 4.64 | 43.55 ± 3.98 | 60.01 ± 9.11 |
Data are presented as mean ± SEM. ISO: Isoproterenol (B85558). Data extracted from a study on isoproterenol-induced heart failure in rats, where this compound was administered orally for 3 consecutive weeks.
Signaling Pathway
The primary signaling pathway modulated by PDE9A is the natriuretic peptide-cGMP pathway. Natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), bind to their receptors (NPR-A and NPR-B) on the cell surface. This binding activates the intracellular guanylate cyclase domain of the receptors, leading to the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating downstream effectors like protein kinase G (PKG), which mediates various cellular responses, including the inhibition of cardiac hypertrophy. PDE9A specifically hydrolyzes and degrades cGMP generated through this pathway, thus terminating the signal. Inhibition of PDE9A by this compound leads to an accumulation of intracellular cGMP, enhancement of PKG signaling, and subsequent attenuation of hypertrophic responses.
Caption: PDE9A signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Cardiomyocyte Hypertrophy Assay
This protocol describes the induction of hypertrophy in neonatal rat cardiomyocytes (NRCMs) and the evaluation of the inhibitory effect of this compound.
1. Isolation and Culture of NRCMs:
-
Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion.
-
Pre-plate the cell suspension for 1 hour to enrich for cardiomyocytes.
-
Seed the non-adherent cardiomyocytes onto gelatin-coated culture plates in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
After 24 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.
2. Induction of Hypertrophy and Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the quiescent NRCMs with varying concentrations of this compound (e.g., 50 and 500 nmol/L) or vehicle (DMSO) for 1 hour.[1]
-
Induce hypertrophy by adding phenylephrine (B352888) (PE, 100 μmol/L) or isoproterenol (ISO, 1 μmol/L) to the culture medium.[1]
-
Incubate the cells for 48 hours.
3. Assessment of Cardiomyocyte Hypertrophy:
a) Measurement of Cell Surface Area (Immunofluorescence):
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Block with 5% bovine serum albumin (BSA) for 1 hour.
- Incubate with a primary antibody against α-actinin overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
- Counterstain nuclei with DAPI.
- Capture images using a fluorescence microscope.
- Measure the surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).
b) Gene Expression Analysis of Hypertrophic Markers (qPCR):
- Isolate total RNA from the treated NRCMs.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using primers for hypertrophic markers such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
c) Protein Expression Analysis of Hypertrophic Markers (Western Blot):
- Lyse the cells and determine the protein concentration.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA.
- Incubate with primary antibodies against ANF, BNP, or other relevant proteins overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an ECL substrate.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vivo Model of Cardiac Hypertrophy
This protocol describes the induction of cardiac hypertrophy in rats and the evaluation of the therapeutic potential of this compound.
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce cardiac hypertrophy through surgical procedures like abdominal aortic constriction (AAC) or chronic administration of hypertrophic agonists like isoproterenol (ISO). For ISO-induced heart failure, administer ISO subcutaneously at a specified dose and duration.
2. Preparation and Administration of this compound:
-
This compound can be administered orally. The formulation for oral administration in the cited study was not detailed, but a common method is to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution with a small percentage of DMSO and/or Tween 80.
-
Administer this compound by oral gavage daily at desired doses (e.g., 1, 3, and 9 mg·kg⁻¹·d⁻¹).[1]
-
The treatment duration will depend on the experimental design, for instance, 3 consecutive weeks in the ISO-induced heart failure model.[1]
3. Evaluation of Cardiac Function and Hypertrophy:
a) Echocardiography:
- Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function.
- Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output.
b) Hemodynamic Measurements:
- At the end of the study, perform invasive hemodynamic measurements to assess parameters like left ventricular systolic pressure (LVSP) and end-diastolic pressure (LVEDP).
c) Histological Analysis:
- Euthanize the animals and excise the hearts.
- Measure heart weight to body weight ratio.
- Fix the hearts in 10% formalin, embed in paraffin, and section.
- Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and Masson's trichrome staining to evaluate fibrosis.
d) Molecular Analysis:
- Collect heart tissue for gene and protein expression analysis of hypertrophic and fibrotic markers as described in Protocol 1.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for characterizing and utilizing this compound as a chemical probe for PDE9A function.
Caption: Experimental workflow for this compound.
References
Measuring cGMP Levels Following (S)-C33 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-C33 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP).[1] PDE9A is a key regulator of cGMP signaling pathways, and its inhibition by this compound leads to an accumulation of intracellular cGMP.[1] Monitoring cGMP levels after treatment with this compound is a critical method for assessing its pharmacodynamic activity and understanding its mechanism of action in various cellular contexts.[1][2]
These application notes provide a detailed protocol for the quantification of intracellular cGMP levels in cell cultures following treatment with this compound, utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound
The canonical signaling pathway modulated by this compound involves the inhibition of cGMP degradation. Guanylate cyclases (GC) synthesize cGMP from guanosine triphosphate (GTP). PDE9A then terminates the signal by hydrolyzing cGMP to GMP. By inhibiting PDE9A, this compound prevents this degradation, leading to elevated intracellular cGMP levels and enhanced activation of downstream effectors such as cGMP-dependent protein kinases (PKG).[1]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on intracellular cGMP levels in primary cardiomyocytes.
| Treatment Group | cGMP Concentration (relative to control) | Fold Change vs. PE + DMSO |
| Control | Baseline | - |
| PE + DMSO | Decreased from Baseline | 1.0 |
| PE + this compound (50 nM) | Increased | ~1.8 |
| PE + this compound (500 nM) | Increased | ~2.0 |
Data is derived from a study on primary cardiomyocytes treated with phenylephrine (B352888) (PE) to induce a hypertrophic response, which can lower basal cGMP levels. The addition of this compound significantly increased cGMP levels in a dose-dependent manner.[1]
Experimental Protocols
Measuring Intracellular cGMP Levels in Adherent Cell Culture using a Competitive ELISA Kit
This protocol provides a general framework. Always refer to the specific instructions provided with your commercial cGMP ELISA kit.
Materials:
-
Adherent cell line of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
0.1 M Hydrochloric Acid (HCl)[2]
-
Competitive cGMP ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding and Culture:
-
Seed adherent cells in a multi-well plate (e.g., 24- or 48-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound.
-
Include a vehicle-only control group (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration.
-
-
Cell Lysis and PDE Inactivation:
-
To prevent the degradation of cGMP by phosphodiesterases upon cell lysis, it is crucial to inactivate these enzymes.[3]
-
Aspirate the treatment medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and immediately add 1 mL of 0.1 M HCl for every 35 cm² of surface area.[2]
-
Incubate at room temperature for 20 minutes to ensure cell lysis and inactivation of PDEs.[2]
-
-
Harvesting Cell Lysates:
-
Scrape the cells from the surface of the well using a cell scraper.
-
Pipette the cell lysate up and down to ensure a homogenous suspension.
-
Transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.[2]
-
Carefully collect the supernatant, which contains the intracellular cGMP. The samples can be assayed immediately or stored at -80°C for later analysis.
-
-
cGMP Quantification by Competitive ELISA:
-
Bring all ELISA kit components to room temperature before use.
-
Prepare the cGMP standards according to the kit manufacturer's instructions.
-
Add the prepared standards and cell lysate samples to the appropriate wells of the antibody-coated microplate.
-
Add the cGMP-enzyme conjugate to each well.
-
Add the anti-cGMP antibody to initiate the competitive binding reaction.
-
Incubate the plate as specified in the kit manual (typically 1-2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Calculate the cGMP concentration in your samples by interpolating their absorbance values from the standard curve. Remember that in a competitive ELISA, the absorbance is inversely proportional to the amount of cGMP in the sample.
-
References
(S)-C33: Application in High-Throughput Screening Assays for PRC2/EED Inhibition - Information Not Publicly Available
Following a comprehensive search of publicly available scientific literature and databases, detailed information regarding a specific compound designated as "(S)-C33" for use in high-throughput screening (HTS) assays targeting the PRC2/EED complex is not available. While extensive research exists on the discovery and development of inhibitors for the Polycomb Repressive Complex 2 (PRC2) and its core component, Embryonic Ectoderm Development (EED), the identifier "this compound" does not correspond to a publicly disclosed molecule in this context.
Our investigation into HTS assays for PRC2/EED inhibitors has revealed common methodologies and the general mechanism of action for this class of compounds. However, without specific data for "this compound," we are unable to provide the requested detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams.
General Principles of PRC2/EED Inhibition and High-Throughput Screening
The PRC2 complex is a key epigenetic regulator, and its catalytic subunit, EZH2, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] EED is a crucial component of the PRC2 complex that recognizes H3K27me3, leading to allosteric activation of EZH2's methyltransferase activity.[2][3] This positive feedback loop is essential for the propagation and maintenance of the repressive H3K27me3 mark.[1] Inhibition of the EED-H3K27me3 interaction is a validated therapeutic strategy to disrupt PRC2 activity.[2][3]
High-throughput screening assays are instrumental in identifying novel inhibitors of the PRC2/EED interaction.[4] Common assay formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay measures the disruption of the interaction between EED and an H3K27me3-mimicking peptide.
-
Fluorescence Polarization (FP): This method detects changes in the polarization of fluorescently labeled peptides upon binding to EED.[5][6] The displacement of the peptide by a small molecule inhibitor results in a decrease in fluorescence polarization.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the proximity of two molecules. Disruption of the EED-peptide interaction by an inhibitor leads to a decrease in the AlphaScreen signal.
General Signaling Pathway for EED-Mediated PRC2 Activation
The following diagram illustrates the general mechanism of EED-mediated allosteric activation of the PRC2 complex, which is the target of EED inhibitors.
Caption: General mechanism of EED-mediated PRC2 activation and its inhibition.
Hypothetical Experimental Workflow for an HTS Campaign
Below is a generalized workflow for a high-throughput screening campaign to identify inhibitors of the EED-H3K27me3 interaction.
Caption: A typical high-throughput screening workflow for identifying EED inhibitors.
Should information on "this compound" become publicly available, this document can be updated to include specific protocols, data, and visualizations as originally requested. Researchers in the field of drug discovery are encouraged to consult scientific literature and patent databases for the most current information on novel PRC2/EED inhibitors.
References
- 1. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Negative Control Experiments in (S)-C33 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting negative control experiments in studies involving (S)-C33, a potent and selective inhibitor of phosphodiesterase 9 (PDE9). The inclusion of appropriate negative controls is critical for validating the specificity of the observed effects of this compound and ensuring that the results are directly attributable to the inhibition of PDE9.
Introduction to this compound and its Mechanism of Action
This compound is a pyrazolopyrimidinone-based compound that acts as a highly selective inhibitor of PDE9. PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE9, this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP levels subsequently activates downstream effector proteins, most notably Protein Kinase G (PKG). The activation of the cGMP/PKG signaling cascade mediates a wide range of physiological responses, making this compound a valuable tool for studying these processes and a potential therapeutic agent for various disorders.
To ensure the rigorous interpretation of experimental data, it is imperative to employ negative controls that can distinguish the specific effects of PDE9 inhibition from off-target or non-specific effects of the compound.
Negative Control Strategies for this compound Studies
The ideal negative control for this compound would be a structurally similar analog that is devoid of inhibitory activity against PDE9. While a perfectly inactive analog is not commercially available, the following strategies are recommended:
-
Enantiomeric Control: (R)-C33: this compound has a chiral center, and its enantiomer, (R)-C33, has been shown to be significantly less potent as a PDE9 inhibitor. Although not completely inactive, the substantial difference in potency makes (R)-C33 a valuable negative control. Observing a significantly diminished or absent effect with (R)-C33 at concentrations where this compound is active provides strong evidence for the on-target action of this compound.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should always be included as a vehicle control to account for any effects of the solvent on the experimental system.
-
Pharmacological Controls:
-
Upstream Inhibition: Use of inhibitors of guanylate cyclase (e.g., ODQ for soluble guanylate cyclase) can prevent the production of cGMP, thereby blocking the substrate for PDE9. The inability of this compound to elicit a response in the presence of a guanylate cyclase inhibitor would support its mechanism of action.
-
Downstream Inhibition: Employing a PKG inhibitor (e.g., KT5823) can block the effects of cGMP accumulation. If the effects of this compound are abrogated by a PKG inhibitor, it confirms that the observed phenotype is mediated through the cGMP/PKG pathway.
-
Data Presentation
The following tables summarize hypothetical quantitative data from well-controlled experiments designed to assess the specificity of this compound.
Table 1: Effect of this compound and Negative Controls on Intracellular cGMP Levels
| Treatment Group | Concentration | Mean cGMP Level (pmol/mg protein) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 5.2 | 0.8 |
| This compound | 100 nM | 25.8 | 3.1 |
| (R)-C33 | 100 nM | 7.1 | 1.0 |
| This compound + ODQ | 100 nM + 10 µM | 6.5 | 0.9 |
Table 2: Effect of this compound and Negative Controls on Phosphorylation of VASP (a PKG substrate)
| Treatment Group | Concentration | p-VASP/Total VASP Ratio (normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 1.0 | 0.15 |
| This compound | 100 nM | 4.2 | 0.5 |
| (R)-C33 | 100 nM | 1.3 | 0.2 |
| This compound + KT5823 | 100 nM + 1 µM | 1.1 | 0.18 |
Experimental Protocols
Protocol 1: Measurement of Intracellular cGMP Levels using ELISA
This protocol describes the quantification of intracellular cGMP in cultured cells (e.g., HEK293 cells) following treatment with this compound and negative controls.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound and (R)-C33
-
Vehicle (DMSO)
-
0.1 M HCl
-
Phosphate-Buffered Saline (PBS)
-
cGMP ELISA Kit
-
Plate reader
Procedure:
-
Cell Culture: Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Treatment:
-
Prepare stock solutions of this compound and (R)-C33 in DMSO.
-
Dilute the compounds to the desired final concentrations in serum-free medium.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the treatment media (containing vehicle, this compound, or (R)-C33) to the respective wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of 0.1 M HCl to each well and incubate for 10 minutes at room temperature to lyse the cells and inhibit phosphodiesterase activity.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at 600 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant for the cGMP assay.
-
-
cGMP ELISA:
-
Perform the cGMP ELISA according to the manufacturer's instructions.
-
Briefly, add samples and standards to the antibody-coated plate, followed by the addition of a cGMP-HRP conjugate.
-
After incubation and washing, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a BCA assay).
-
Protocol 2: Western Blot Analysis of VASP and CREB Phosphorylation
This protocol details the detection of phosphorylated VASP (p-VASP) at Ser239 and phosphorylated CREB (p-CREB) at Ser133, downstream targets of the cGMP/PKG signaling pathway.
Materials:
-
Treated cell lysates (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-VASP (Ser239)
-
Rabbit anti-VASP
-
Rabbit anti-p-CREB (Ser133)
-
Rabbit anti-CREB
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: p-VASP (1:1000), VASP (1:1000), p-CREB (1:1000), CREB (1:1000), β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band and the loading control (β-actin).
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (S)-C33 Solubility in Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the potent PDE9 inhibitor, (S)-C33, in aqueous buffers. The following information is designed to help you troubleshoot and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous experimental buffer. What is the recommended starting procedure?
A1: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. This compound is known to be soluble up to 100 mM in Dimethyl Sulfoxide (DMSO) and 100 mM in ethanol[1]. From this stock solution, you can perform serial dilutions into your final aqueous buffer. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid affecting the biological system.
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH affect the solubility of this compound?
A3: The solubility of ionizable compounds can be significantly influenced by pH[5][6][7]. The pyrazolopyrimidinone (B8486647) core of this compound contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. While a specific pKa for this compound is not published, computational prediction methods for drug-like molecules can provide an estimate[8][9]. Based on the pyrazolopyrimidinone structure, it is likely to have a pKa in the weakly acidic to neutral range. Therefore, adjusting the pH of your buffer may alter its solubility. It is recommended to experimentally determine the optimal pH for solubility within a range that is also compatible with your assay.
Q4: Can I use co-solvents or other agents to improve the solubility of this compound in my buffer?
A4: Yes, if direct dilution of a DMSO stock is still resulting in precipitation, several strategies can be employed. These include the use of co-solvents, surfactants, or cyclodextrins.
-
Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can increase the solubility of hydrophobic compounds[4][10].
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic drugs, thereby increasing their solubility in water. β-cyclodextrins and their derivatives are commonly used for this purpose.
It is crucial to validate the compatibility of any solubilizing agent with your specific experimental assay to ensure it does not interfere with the results.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Decrease the final concentration of this compound in the assay. | The compound remains in solution at a lower concentration. |
| Increase the percentage of DMSO in the final solution (up to a validated, non-interfering concentration). | The higher concentration of organic solvent maintains solubility. | |
| pH of the buffer is not optimal for solubility | Prepare the buffer at a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) and test the solubility of this compound. | Identify a pH at which the solubility is maximized without compromising the experiment. |
| Compound has "crashed out" of the stock solution | Gently warm the DMSO stock solution (e.g., to 37°C) and vortex thoroughly before making dilutions. | The compound redissolves in the stock solution, leading to successful dilution. |
Problem: Inconsistent results or lower than expected activity in the assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Micro-precipitation of the compound | After dilution, centrifuge the final solution at high speed and check for a pellet. Visually inspect the solution for any haziness. | Confirmation of precipitation allows for adjustment of the preparation method. |
| Use a solubility-enhancing agent such as a surfactant or cyclodextrin (B1172386) in your buffer. | The compound remains fully dissolved, leading to more consistent and accurate results. | |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant to the buffer to reduce non-specific binding. | Reduced loss of compound to surfaces, resulting in a more accurate effective concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it into an aqueous buffer for experimental use.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS, TRIS, HEPES)
-
Sterile, low-adhesion microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution and bring it to room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer to achieve the desired final concentrations for your assay. It is recommended to add the DMSO stock to the buffer and mix immediately to minimize precipitation. The final DMSO concentration should ideally be below 0.5%.
Protocol 2: Assessing the Kinetic Solubility of this compound in Aqueous Buffers
Objective: To determine the apparent solubility of this compound in a specific aqueous buffer under your experimental conditions.
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of choice
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 10 µM).
-
In a 96-well plate, add your aqueous buffer.
-
Add a small, fixed volume of each DMSO dilution of this compound to the wells containing the buffer, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). Include a control with buffer and DMSO only.
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The concentration at which a significant increase in absorbance/turbidity is observed compared to the control indicates the kinetic solubility limit under these conditions.
Signaling Pathway and Experimental Workflow
As a potent PDE9 inhibitor, this compound modulates the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for studying the effects of this compound.
Caption: PDE9 Signaling Pathway and the Action of this compound.
Caption: A Typical Experimental Workflow for Using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycocerosic acid (C33) | C33H66O2 | CID 52921748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing USP30 Inhibitor Dosage to Avoid Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of USP30 inhibitors, using a representative compound, referred to here as USP30i-X , to minimize off-target effects. While the specific compound (S)-C33 was not identifiable in public literature, the principles and protocols outlined here are applicable to potent and selective small molecule inhibitors of USP30.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for USP30 inhibitors like USP30i-X?
A1: USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins.[1][2][3] This activity counteracts the process of mitophagy, which is the selective degradation of damaged or superfluous mitochondria.[1][3] USP30 inhibitors block this deubiquitinating activity, leading to an accumulation of ubiquitin on mitochondrial proteins. This enhanced ubiquitination serves as a signal for the recruitment of the autophagy machinery, thereby promoting the clearance of dysfunctional mitochondria through mitophagy.[1][2][4]
Q2: What are the potential off-target effects of USP30 inhibitors?
A2: Off-target effects arise when a compound interacts with proteins other than its intended target. For USP30 inhibitors, potential off-target effects could include the inhibition of other deubiquitinating enzymes or unintended interactions with other cellular pathways. While highly selective inhibitors are designed to minimize these effects, it is crucial to experimentally verify the selectivity profile of the specific compound being used. Comprehensive off-target screening against a panel of DUBs and other relevant protein families is recommended.[5][6][7]
Q3: How do I determine the optimal starting concentration for my in vitro experiments with a USP30 inhibitor?
A3: The optimal concentration will vary depending on the cell type and the specific experimental endpoint. A good starting point is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for on-target activity, such as the induction of mitophagy markers. Published data for similar USP30 inhibitors show biochemical IC50 values in the low nanomolar range (e.g., 3 nM) and cellular activity in the nanomolar to low micromolar range (e.g., 0.75 µM to 6 µM).[4][8] It is recommended to start with a concentration range that brackets the expected EC50 and to use the lowest effective concentration that elicits the desired on-target effect to minimize the risk of off-target activities.
Q4: What are the key indicators of on-target USP30 inhibition in my cellular assays?
A4: On-target engagement of a USP30 inhibitor can be confirmed by observing several key cellular events. A primary indicator is the increased ubiquitination of mitochondrial outer membrane proteins, such as TOM20.[4] Another key marker is the enhanced recruitment of mitophagy receptors and autophagy machinery to the mitochondria. Furthermore, an increase in the flux of mitochondria to the lysosome for degradation, which can be measured using mitophagy reporter assays like mt-Keima, is a direct functional consequence of USP30 inhibition.[9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of the USP30 inhibitor.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | 1. Perform a comprehensive selectivity screen to identify potential off-target interactions.[5][7] 2. Compare the cytotoxic effects of your inhibitor with a structurally distinct USP30 inhibitor to see if the toxicity is compound-specific or target-related. 3. Use a lower, non-toxic concentration and extend the incubation time if necessary. |
| Cell line sensitivity | 1. Test the inhibitor on a different cell line to determine if the cytotoxicity is cell-type specific. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the precise IC50 for cytotoxicity in your specific cell model. |
| Compound instability or degradation | 1. Ensure the compound is properly stored and handled to prevent degradation. 2. Use freshly prepared solutions for each experiment. |
Issue 2: No significant induction of mitophagy is observed after treatment with the USP30 inhibitor.
| Possible Cause | Troubleshooting Step |
| Insufficient compound concentration or incubation time | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for mitophagy induction in your cell line. 2. Ensure the concentration used is at or above the EC50 for on-target activity. |
| Cellular context and basal mitophagy levels | 1. Some cell lines may have low basal levels of mitophagy. Consider using a mitophagy-inducing agent (e.g., CCCP or Oligomycin/Antimycin A) in combination with the USP30 inhibitor to amplify the signal.[4] 2. Ensure your chosen cell line expresses the necessary components of the mitophagy machinery (e.g., Parkin, PINK1). |
| Insensitive detection method | 1. Use a highly sensitive and specific method to measure mitophagy, such as the mt-Keima fluorescent reporter assay or Western blotting for mitophagy markers (e.g., LC3-II, p62, and mitochondrial proteins like TOM20).[9] 2. Confirm on-target engagement by assessing the ubiquitination status of mitochondrial proteins. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for a representative USP30 inhibitor, USP30i-X . These values should be used as a starting point for experimental design and optimized for your specific system.
Table 1: In Vitro Efficacy of USP30i-X
| Parameter | Concentration Range | Reference |
| Biochemical IC50 | 1 - 50 nM | [8] |
| Cellular EC50 (Mitophagy Induction) | 100 nM - 5 µM | [4] |
| Recommended Starting Concentration for Cellular Assays | 0.5 - 2 µM |
Table 2: Cytotoxicity Profile of USP30i-X
| Cell Line | Assay | IC50 / CC50 | Reference |
| Representative Neuronal Cell Line | LDH Assay | > 10 µM | |
| Representative Epithelial Cell Line | MTT Assay | > 10 µM |
Experimental Protocols
Protocol 1: Assessing On-Target Engagement - Mitochondrial Protein Ubiquitination Assay
Objective: To determine the effect of a USP30 inhibitor on the ubiquitination of mitochondrial proteins by Western blot.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or SH-SY5Y) and allow them to adhere overnight. Treat cells with a range of concentrations of the USP30 inhibitor or vehicle control for the desired time (e.g., 2-6 hours).
-
Mitochondrial Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer.
-
Homogenize the cells using a Dounce homogenizer or a needle and syringe.
-
Centrifuge at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
-
Western Blotting:
-
Lyse the mitochondrial pellet in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ubiquitin, TOM20 (as a mitochondrial loading control), and a cytosolic protein (to check for contamination).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for ubiquitin and normalize to the TOM20 loading control. Compare the ubiquitination levels in inhibitor-treated samples to the vehicle control.
Protocol 2: Functional Assessment of Mitophagy - mt-Keima Flow Cytometry Assay
Objective: To quantify the induction of mitophagy in response to USP30 inhibitor treatment using the mt-Keima reporter.
Methodology:
-
Cell Transduction: Transduce your cells of interest with a lentiviral vector expressing the mt-Keima reporter and select for a stable cell line. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum from 440 nm (neutral pH of mitochondria) to 586 nm (acidic pH of lysosomes).
-
Cell Treatment: Plate the mt-Keima expressing cells and treat with the USP30 inhibitor or vehicle control for a time course (e.g., 12, 24, 48 hours).
-
Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend in FACS buffer (PBS with 2% FBS).
-
Analyze the cells on a flow cytometer equipped with 405 nm and 561 nm lasers.
-
Collect emission signals using appropriate filters (e.g., 610/20 nm).
-
-
Data Analysis: Gate on the live cell population. For each cell, calculate the ratio of the fluorescence intensity from the 561 nm excitation (acidic) to the 405 nm excitation (neutral). An increase in this ratio indicates an increase in mitophagy.
Visualizations
Caption: The role of USP30 in regulating mitophagy and its inhibition.
Caption: Workflow for assessing on-target engagement of a USP30 inhibitor.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. missiontherapeutics.com [missiontherapeutics.com]
- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 3. The mitophagy pathway and its implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
How to assess (S)-C33 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the novel kinase inhibitor, (S)-C33, in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is best dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For long-term storage, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. DMSO stock solutions should be stored at -20°C and are typically stable for at least 6 months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Q2: My this compound precipitated out of solution during my cell culture experiment. What should I do?
A2: Precipitation of this compound in aqueous media can be due to its low kinetic solubility. To address this, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to some cell lines.[1] Always include a vehicle control with the same DMSO concentration in your experiments.[1]
-
Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium.
-
Modify Formulation: If solubility issues persist, consider using a different solvent system or incorporating excipients to improve solubility.[2]
Q3: How can I determine if this compound is stable in my specific cell culture medium at 37°C?
A3: To assess the stability of this compound in your cell culture medium, you can perform a time-course experiment. Incubate a solution of this compound in the medium at 37°C and collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[3] Analyze the concentration of the remaining this compound at each time point using a validated analytical method like HPLC-MS.[2][3] A significant decrease in concentration over time indicates instability.
Q4: What are the common degradation pathways for small molecule inhibitors like this compound?
A4: Small molecules can degrade through several pathways, including hydrolysis, oxidation, and photolysis. The rate of degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of reactive species in the experimental medium.[2][4]
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound.
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent sample handling, issues with the analytical method, or incomplete solubilization of this compound.[3]
-
Suggested Solution:
Issue 2: Rapid Loss of this compound Activity in Cell-Based Assays
-
Possible Cause: The compound may be unstable in the cell culture medium at 37°C, or it may be metabolized by the cells.
-
Suggested Solution:
-
Perform a stability study of this compound in the cell culture medium without cells to assess its chemical stability.
-
Investigate potential metabolism by incubating this compound with liver microsomes or hepatocytes and analyzing for metabolites.
-
Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C over 48 Hours
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Citrate Buffer (pH 5.0) |
| 0 | 100 | 100 |
| 8 | 98.5 | 85.2 |
| 24 | 95.1 | 65.7 |
| 48 | 92.3 | 40.1 |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C over 48 Hours
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 8 | 96.2 | 94.8 |
| 24 | 88.9 | 85.4 |
| 48 | 79.5 | 75.1 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
-
This compound solid powder
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
24-well plates
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in the desired cell culture medium.
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (with and without FBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[3]
-
Immediately quench the reaction by adding the aliquot to an equal volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins and stop degradation.[1]
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC-MS to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.[3]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Minimizing Cytotoxicity of (S)-C33 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the long-term use of the selective kinase inhibitor, (S)-C33, in cell culture. Our goal is to help you achieve your research objectives while maintaining optimal cell health and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1). AIK1 is a key regulator of the intrinsic apoptotic pathway. By inhibiting AIK1, this compound is designed to prevent premature cell death in certain experimental models. However, off-target effects or prolonged pathway inhibition can lead to cytotoxicity in long-term culture.
Q2: I'm observing significant cell death even at low concentrations of this compound in my long-term experiments. What are the potential causes?
A2: High cytotoxicity at low concentrations can be attributed to several factors:
-
Compound Purity: Impurities from synthesis can be cytotoxic.
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic to your specific cell line at the final concentration used.[1]
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the AIK1 pathway or have off-target sensitivities.
-
Compound Degradation: this compound might degrade in the culture medium over time into toxic byproducts.[2]
-
Initial Seeding Density: Low cell density can make cells more susceptible to chemical insults.[3]
Q3: My cytotoxicity results are inconsistent between different assays (e.g., MTT vs. LDH release). Why is this happening?
A3: Different cytotoxicity assays measure distinct cellular endpoints, which can lead to varied results.[3] An MTT assay measures metabolic activity, which may decrease due to cytostatic effects (inhibition of proliferation) rather than direct cell killing.[3] In contrast, an LDH release assay specifically measures loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4] The choice of assay should align with the expected mechanism of cell death.
Q4: How can I determine the optimal, non-toxic working concentration of this compound for my long-term studies?
A4: The ideal concentration should be empirically determined for each cell line and experiment duration. A dose-response study is crucial.[1] We recommend performing a viability assay (e.g., CellTiter-Glo®) over a period relevant to your experiment (e.g., 72 hours or longer) with a range of this compound concentrations.[2] The goal is to find a concentration that effectively modulates the AIK1 pathway without causing significant cytotoxicity. A concentration that results in a minor (10-20%) reduction in cell proliferation might be a suitable starting point for long-term applications.[2]
Q5: How often should I refresh the media containing this compound in my long-term culture?
A5: The stability of this compound in your specific cell culture medium will dictate the frequency of media changes. Small molecules can degrade or be metabolized by cells over time.[2] We recommend refreshing the medium with freshly prepared this compound every 48-72 hours to ensure a consistent concentration.[5]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps | References |
| This compound concentration is too high. | Perform a dose-response curve to identify the optimal non-lethal concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported IC50 value for AIK1 inhibition. | [1][2] |
| Prolonged, continuous exposure. | Reduce the incubation time or consider intermittent dosing (e.g., 24 hours on, 24 hours off) to allow cells to recover. | [1] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent effects. | [1][6] |
| Compound instability/degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Test the stability of this compound in your culture medium over time. | [1][7] |
| Cell line sensitivity. | Consider using a different, less sensitive cell line if appropriate for your research question. Ensure consistent cell culture practices, using cells at a similar passage number and in the logarithmic growth phase. | [6] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps | References |
| Variability in cell health and density. | Maintain consistent cell culture practices. Use cells from a similar passage number and ensure they are in the logarithmic growth phase when seeding. Determine the optimal seeding density for your assay. | [6][8] |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique to ensure consistent volumes of cells and reagents are added to each well. | [9] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | [8] |
| This compound precipitation. | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final concentration does not exceed its solubility in the culture medium. Prepare dilutions by adding the compound to the medium slowly while mixing. | [7] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.[1]
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 5 days, or 7 days).
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the MTT stock to 0.5 mg/mL in serum-free medium.
-
Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubate for 1-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Experimental Setup: Follow steps 1-4 from the Dose-Response Cytotoxicity Assay protocol.
-
Controls: Include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 15 minutes before the end of the incubation period.[8]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity relative to the maximum release control.
Visualizations
Caption: Hypothetical signaling pathway of Apoptosis-Inducing Kinase 1 (AIK1) and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity in long-term culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Interpreting Unexpected Results with (S)-C33 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with (S)-C33, a novel pro-apoptotic agent. Our aim is to help you navigate your findings and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected levels of apoptosis after this compound treatment. What could be the reason?
A1: A lack of expected apoptosis can stem from several factors, ranging from experimental setup to specific cellular responses. Here are some key areas to investigate:
-
Cell Line Specificity: The pro-apoptotic effect of this compound may be cell-type dependent. Ensure that the cell line you are using is known to be sensitive to this compound-induced apoptosis. The expression levels of the target protein and downstream apoptosis machinery can vary significantly between cell lines.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Treatment Duration: The time required to induce apoptosis can vary. Conduct a time-course experiment to identify the optimal treatment duration.
-
Induction of Pro-survival Pathways: Cells may activate compensatory pro-survival pathways, such as autophagy, in response to treatment. This can counteract the pro-apoptotic effects of this compound. We recommend investigating markers of autophagy.
Q2: We are observing an increase in autophagy markers upon this compound treatment, which was unexpected. How should we interpret this?
A2: The induction of autophagy in response to a pro-apoptotic agent is a known cellular stress response. Autophagy can act as a survival mechanism, degrading damaged organelles and proteins to maintain cellular homeostasis. However, excessive or prolonged autophagy can also lead to autophagic cell death, a distinct process from apoptosis.
To understand the role of autophagy in your experiments, consider the following:
-
Assess Autophagic Flux: It is crucial to determine if the observed increase in autophagy markers represents an induction of the entire process (autophagic flux) or a blockage of autophagosome degradation. An LC3-II turnover assay is the standard method for this.
-
Inhibit Autophagy: To determine if autophagy is promoting survival or contributing to cell death, use autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1) in combination with this compound and assess the impact on cell viability and apoptosis.
-
Interplay between Autophagy and Apoptosis: Autophagy and apoptosis are interconnected signaling pathways.[1][2] Key proteins like Beclin-1 are involved in both processes.[2] It is possible that in your cell type, this compound treatment triggers a signaling cascade that initially leads to pro-survival autophagy.
Q3: How can we confirm if the observed effects are specific to this compound's intended target or due to off-target effects?
A3: Distinguishing between on-target and off-target effects is critical for interpreting your results.[3][4] Here are some strategies:
-
Target Engagement Assays: If the direct target of this compound is known, perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is binding to its intended target in your experimental system.
-
Use of Structurally Unrelated Inhibitors: If available, use a structurally unrelated inhibitor of the same target to see if it phenocopies the effects of this compound.
-
Rescue Experiments: If this compound is designed to inhibit a specific protein, overexpressing a drug-resistant mutant of that protein should rescue the cells from the effects of the compound.
-
Phenotypic Screening with Controls: Include multiple negative controls, such as vehicle-treated cells and cells treated with an inactive analog of this compound, if available.
Troubleshooting Guides
Problem: Inconsistent Apoptosis Induction
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Prepare fresh this compound dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition between experiments. Mycoplasma contamination can also affect cellular responses. |
| Assay Timing | Optimize the endpoint of your apoptosis assay. Early apoptotic events may be missed with a late time point, and vice-versa. |
Problem: High Background in Autophagy Assays
| Possible Cause | Troubleshooting Step |
| Basal Autophagy Levels | Some cell lines have high basal levels of autophagy. Compare treated cells to untreated controls from the same experiment. |
| Antibody Specificity | Validate the specificity of your antibodies for autophagy markers (e.g., LC3, p62) using positive and negative controls. |
| Fixation/Permeabilization Artifacts | Optimize your immunofluorescence protocol to minimize non-specific antibody binding. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
LC3-II Turnover Assay for Autophagic Flux
This assay measures the amount of LC3-II that is delivered to the lysosome for degradation, providing a reliable measure of autophagic flux.
-
Seed cells in a 12-well plate.
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for the final 2-4 hours of the treatment period.
-
Lyse the cells and collect protein extracts.
-
Perform western blotting for LC3.
-
An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.
Signaling Pathways and Workflows
Caption: this compound induced apoptosis pathway via C33/CD82/KAI1.
Caption: Workflow for troubleshooting unexpected results.
References
Technical Support Center: Optimization of (S)-C33 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of the novel investigational compound (S)-C33 for maximal therapeutic effect. The following information is intended to serve as a resource for addressing common issues encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological effect of this compound?
A1: this compound is a novel synthetic small molecule designed to modulate intracellular signaling pathways implicated in oncogenesis. Its primary hypothesized mechanism of action involves the inhibition of the pro-survival kinase, Kinase X (KinX), leading to the induction of apoptosis in cancer cells. The maximal effect is typically observed through markers of cell death and inhibition of downstream KinX signaling.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a concentration range of 1 µM to 50 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How stable is this compound in cell culture medium?
A3: this compound is stable in standard cell culture media for at least 72 hours under normal incubation conditions (37°C, 5% CO2). For longer incubation periods, media and compound replenishment is recommended every 48-72 hours to ensure consistent compound exposure.
Q4: What are the common off-target effects observed with this compound?
A4: At concentrations significantly above the optimal range, some non-specific cytotoxicity has been observed. It is crucial to perform thorough dose-response and time-course experiments to identify a therapeutic window that maximizes the on-target effect while minimizing off-target toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after this compound treatment. | Inappropriate incubation time. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired effect. |
| Sub-optimal compound concentration. | Conduct a dose-response experiment to determine the EC50 for your cell line. | |
| Cell line is resistant to this compound. | Screen a panel of cell lines to identify a sensitive model. Investigate potential resistance mechanisms (e.g., expression levels of KinX). | |
| High levels of cell death observed across all concentrations. | Compound concentration is too high. | Lower the concentration range in your dose-response experiments. |
| Extended incubation time leading to toxicity. | Reduce the incubation time. A shorter exposure may be sufficient to induce the desired signaling changes without causing excessive cell death. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound from powder for each experiment and store aliquots at -80°C to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation time for this compound to achieve maximal inhibition of KinX phosphorylation and induction of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well and 6-well tissue culture plates
-
Reagents for Western blotting (primary antibodies against p-KinX, total KinX, cleaved PARP, and a loading control like GAPDH)
-
Reagents for apoptosis assay (e.g., Caspase-Glo® 3/7 Assay)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates (for apoptosis assay) and 6-well plates (for Western blotting) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Harvesting and Analysis:
-
Apoptosis Assay (96-well plate): At each time point, perform the Caspase-Glo® 3/7 Assay according to the manufacturer's instructions. Measure luminescence to quantify caspase activity.
-
Western Blotting (6-well plate): At each time point, wash cells with ice-cold PBS and lyse them. Quantify protein concentration, and perform Western blotting to assess the levels of p-KinX, total KinX, and cleaved PARP.
-
-
Data Analysis: Plot the results (caspase activity, protein expression levels) as a function of incubation time to determine the point of maximal effect.
Data Presentation
Table 1: Effect of this compound Incubation Time on Caspase-3/7 Activity
| Incubation Time (hours) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 15,234 ± 876 | 1.0 |
| 6 | 21,567 ± 1,234 | 1.4 |
| 12 | 45,890 ± 2,345 | 3.0 |
| 24 | 98,765 ± 5,432 | 6.5 |
| 48 | 112,345 ± 6,789 | 7.4 |
| 72 | 95,432 ± 4,567 | 6.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound Incubation Time on Protein Expression
| Incubation Time (hours) | p-KinX / Total KinX Ratio (Normalized to Vehicle) | Cleaved PARP / GAPDH Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 6 | 0.65 | 1.8 |
| 12 | 0.32 | 3.5 |
| 24 | 0.15 | 8.2 |
| 48 | 0.18 | 7.9 |
| 72 | 0.25 | 6.8 |
Data are quantified from Western blot analysis and normalized to the vehicle control.
Visualizations
Caption: Hypothesized signaling pathway modulated by this compound.
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: Addressing Poor Bioavailability of (S)-C33 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the hypothetical research compound (S)-C33. The information provided is based on established principles for enhancing the systemic exposure of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, demonstrates high potency in in vitro assays but shows significantly lower efficacy in our in vivo animal models. What is the likely cause of this discrepancy?
A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Low aqueous solubility is a primary factor contributing to poor dissolution and, consequently, inadequate absorption and low bioavailability. It is essential to evaluate the physicochemical properties of this compound, particularly its solubility and permeability, to confirm if this is the underlying issue.
Q2: What are the initial steps to improve the in vivo bioavailability of this compound?
A2: The initial focus should be on strategies to enhance the solubility and dissolution rate of this compound. Key preliminary approaches include:
-
Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values, its lipophilicity (LogP), and its solid-state properties (e.g., crystalline vs. amorphous).
-
Formulation Screening: Simple formulation approaches can provide a rapid assessment of potential bioavailability enhancement. This includes creating solutions with co-solvents, suspensions with wetting agents, or simple lipid-based formulations.
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can improve the dissolution rate. Micronization is a common first step.
Q3: We have tried a simple suspension of this compound, but the in vivo exposure is still too low. What are the next steps?
A3: If a simple suspension is ineffective, more advanced formulation strategies are necessary. These can be broadly categorized as:
-
Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic compounds by utilizing the body's natural lipid absorption pathways. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a higher-energy amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.
Q4: How do we choose the most appropriate bioavailability enhancement strategy for this compound?
A4: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound. A decision-making workflow can guide this process.
Troubleshooting Guide
Issue 1: Inconsistent plasma concentrations of this compound are observed between animals in the same dosing group.
-
Possible Cause: Lack of formulation homogeneity. For suspensions, inadequate mixing can result in inconsistent dosing.
-
Solution: Ensure that the formulation is uniformly suspended before and during administration. For solutions, confirm that this compound is fully dissolved and remains in solution.
Issue 2: The formulated this compound precipitates upon storage or when diluted.
-
Possible Cause: The concentration of this compound may be too high, leading to supersaturation and instability.
-
Solution: Consider reducing the concentration of this compound in the formulation or incorporating a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP).
Issue 3: In vivo efficacy does not correlate with the observed increase in plasma exposure after reformulation.
-
Possible Cause: The target tissue may have poor drug penetration, or the compound may be rapidly metabolized.
-
Solution: Investigate the tissue distribution of this compound and its metabolic stability. The signaling pathway being targeted may also need to be re-evaluated.
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the potential impact of different formulation strategies on the pharmacokinetic parameters of a hypothetical poorly soluble compound like this compound, based on preclinical studies in rats.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Simple Aqueous Suspension | 50 | 150 ± 45 | 600 ± 180 | 100 (Reference) |
| Micronized Suspension | 50 | 350 ± 90 | 1500 ± 400 | 250 |
| Nanosuspension | 50 | 900 ± 250 | 4800 ± 1200 | 800 |
| Amorphous Solid Dispersion | 50 | 1200 ± 300 | 7200 ± 1800 | 1200 |
| SEDDS | 50 | 1500 ± 450 | 9000 ± 2500 | 1500 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
A hypothetical signaling pathway for this compound, assuming it is a kinase inhibitor:
A general experimental workflow for addressing the poor bioavailability of this compound:
How to control for potential enantiomer effects of (S)-C33
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-C33 and controlling for potential enantiomer effects. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to consider its enantiomer?
This compound is a chiral molecule designed as a potent inhibitor of the CD33 receptor, a validated target in certain cancers.[1][2] Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[3] While they share the same chemical formula, their three-dimensional arrangement differs, which can lead to significant differences in their interactions with biological targets like enzymes and receptors, which are also chiral.[4] One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause off-target effects or toxicity.[3][4][5] Therefore, studying both this compound and its enantiomer, (R)-C33, is crucial for accurate data interpretation and safety assessment.
Q2: What is the primary purpose of using the (R)-C33 enantiomer in my experiments?
The (R)-C33 enantiomer serves as a critical negative control in your experiments. By comparing the activity of this compound to (R)-C33, you can confirm that the observed biological effects are specific to the (S)-configuration and not due to non-specific interactions or effects on other cellular pathways.
Q3: What should I do if I observe unexpected activity with the (R)-C33 enantiomer?
If (R)-C33 shows significant activity, it could indicate several possibilities:
-
Lack of Stereoselectivity: The biological target may not have a strong stereochemical preference for the inhibitor.
-
Off-Target Effects: (R)-C33 might be interacting with other biological molecules.
-
Enantiomeric Contamination: Your sample of (R)-C33 may be contaminated with the more active this compound. It is crucial to verify the enantiomeric purity of your compounds.
Q4: How can I be sure of the enantiomeric purity of my this compound and (R)-C33 samples?
The enantiomeric purity should be assessed using a validated chiral separation method, most commonly Chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique can separate and quantify the two enantiomers, allowing you to determine the enantiomeric excess (ee) of your sample.
Troubleshooting Guide
Issue 1: Inconsistent results between experimental batches of this compound.
-
Question: I'm seeing significant variability in the IC50 of this compound in my cell-based assays across different experiments. What could be the cause?
-
Answer:
-
Verify Enantiomeric Purity: Ensure that the enantiomeric purity of each batch of this compound is consistent and meets the required specifications (typically >99% ee). Contamination with the less active (R)-C33 can lead to a perceived decrease in potency.
-
Compound Stability: Assess the stability of this compound under your experimental conditions (e.g., in solution, at specific temperatures). Degradation could lead to a loss of activity.
-
Cell-Based Assay Variability: Ensure your cell line is stable and that passage number and cell density are consistent between experiments.
-
Issue 2: The (R)-C33 control shows some activity in the functional assay.
-
Question: My negative control, (R)-C33, is showing about 20% of the activity of this compound. How should I interpret this?
-
Answer:
-
Check for Contamination: First, confirm the enantiomeric purity of your (R)-C33 sample via Chiral HPLC. Even a small contamination with this compound can lead to apparent activity.
-
Consider Off-Target Effects: If the (R)-C33 is pure, it may have off-target effects.[9][10][11] It is advisable to perform a broader screening against a panel of related targets to identify potential off-target interactions.
-
Dose-Response Analysis: Perform a full dose-response curve for both enantiomers. A significant rightward shift in the potency of (R)-C33 compared to this compound, even with some activity, still indicates a degree of stereoselectivity.
-
Quantitative Data Summary
The following table summarizes the fictional comparative data for this compound and (R)-C33.
| Parameter | This compound | (R)-C33 |
| Binding Affinity (Kd, nM) | ||
| CD33 | 15 | 1500 |
| Functional Activity (IC50, nM) | ||
| Cell Line A (CD33+) | 50 | >10000 |
| Cell Line B (CD33-) | >10000 | >10000 |
| Enantiomeric Purity (ee, %) | >99.5% | >99.5% |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment
This protocol outlines a method for separating and quantifying the enantiomers of C33.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Dissolve a small amount of the C33 sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile at 254 nm.
-
The two enantiomers should elute as separate peaks.
-
Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
-
Protocol 2: Competitive Binding Assay
This protocol determines the binding affinity of this compound and (R)-C33 to the CD33 receptor.
-
Materials:
-
Membrane preparations from cells expressing CD33.
-
A radiolabeled or fluorescently labeled ligand known to bind to CD33.
-
This compound and (R)-C33 at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a multi-well plate, add the CD33 membrane preparation.
-
Add a fixed concentration of the labeled ligand.
-
Add increasing concentrations of either this compound or (R)-C33.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of bound ligand against the concentration of the competitor this compound or (R)-C33) to determine the Ki or IC50 value.
-
Protocol 3: Cell-Based Functional Assay
This protocol assesses the inhibitory activity of this compound and (R)-C33 on CD33 signaling in a relevant cell line.
-
Materials:
-
A CD33-expressing cell line.
-
Cell culture medium.
-
This compound and (R)-C33 at various concentrations.
-
A reagent to measure the downstream signaling event (e.g., a phosphorylation-specific antibody for western blotting, or a reporter gene assay).
-
-
Procedure:
-
Plate the CD33-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound or (R)-C33 for a specified period.
-
Stimulate the CD33 pathway if necessary.
-
Lyse the cells and measure the downstream signaling marker.
-
Plot the response against the concentration of the inhibitor to determine the IC50 value.
-
Visualizations
Caption: Hypothetical CD33 signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing enantiomer effects.
Caption: Troubleshooting flowchart for unexpected enantiomer results.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Targeting the membrane-proximal C2-set domain of CD33 for improved CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 11. blog.addgene.org [blog.addgene.org]
Troubleshooting batch-to-batch variability of (S)-C33
Disclaimer: Information regarding a specific molecule designated "(S)-C33" is not publicly available. This technical support center provides a generalized troubleshooting guide for a hypothetical small molecule inhibitor, referred to as "this compound," to address potential batch-to-batch variability issues based on common challenges encountered in research and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability is a common challenge in drug development and can stem from several factors.[1][2] Inconsistent results with this compound could be due to:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity or different impurity profiles. Some impurities may have biological activity that interferes with the assay.
-
Compound Stability: The compound may have degraded during storage or handling. Factors like temperature fluctuations, light exposure, or repeated freeze-thaw cycles can affect the stability of small molecules.[3]
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
-
Polymorphism: Different batches might have different crystalline forms (polymorphs) which can affect solubility and bioavailability.
-
Inaccurate Quantification: Errors in determining the concentration of the stock solution for each batch can lead to significant variability in experimental outcomes.
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: A robust quality control (QC) process is essential to ensure the consistency of each new batch of this compound. We recommend the following QC checks before initiating experiments:
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to determine the purity of the compound.
-
Identity Confirmation: Confirm the chemical structure of the compound using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Concentration Verification: Accurately determine the concentration of your stock solutions.
-
Solubility Testing: Assess the solubility of the new batch in your experimental solvent.
-
Functional Assay: Test the new batch in a standardized and validated functional assay to confirm its biological activity is comparable to previous batches.
Troubleshooting Guides
Issue 1: Decreased Potency of a New Batch of this compound in a Kinase Inhibition Assay
If you observe a significant decrease in the potency (e.g., higher IC50) of a new batch of this compound compared to a previously validated batch, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased potency.
Quantitative Data Comparison
Here is a sample table comparing a reference batch with a problematic new batch:
| Parameter | Reference Batch (Batch A) | Problematic Batch (Batch B) | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 92.0% | ≥ 98% |
| Major Impurity | 0.3% | 5.5% | ≤ 0.5% |
| IC50 (Kinase Assay) | 50 nM | 500 nM | ≤ 100 nM |
| Solubility in DMSO | 100 mM | 50 mM | ≥ 100 mM |
Experimental Protocol: HPLC Purity Assessment
-
Objective: To determine the purity of this compound batches.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Analysis: Calculate the area percent of the main peak relative to the total peak area.
Issue 2: Poor Solubility of a New this compound Batch
If a new batch of this compound does not fully dissolve in the intended solvent at the desired concentration, consider the following:
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent (e.g., DMSO) is anhydrous and of high purity. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Heating and Sonication: Try warming the solution to 37°C and using a sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Test Alternative Solvents: If DMSO is problematic for your specific assay, consider other solvents like ethanol, DMF, or DMA. However, always test the solvent for its effects on your experimental system.
-
Consider Polymorphism: Different crystal forms (polymorphs) of a compound can have different solubilities. If you suspect this, techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to analyze the solid form.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions, as compound precipitation may have occurred over time.
Hypothetical Signaling Pathway for this compound
This compound is a hypothetical inhibitor of the hypothetical "Kinase X" in the "Pro-Growth Pathway".
Caption: Hypothetical signaling pathway inhibited by this compound.
Contact Us
If you have followed these troubleshooting guides and are still experiencing issues, please contact our technical support team with the following information:
-
Batch numbers of the this compound you are using.
-
A detailed description of the issue.
-
The assays and protocols you have used.
-
Any comparative data you have generated between different batches.
References
Technical Support Center: Strategies to Improve (S)-C33 Brain Penetrance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the brain penetrance of (S)-C33, a potent and selective phosphodiesterase-9 (PDE9) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetrance important?
This compound is a potent and selective inhibitor of phosphodiesterase-9 (PDE9), with an IC50 of 11 nM.[1] PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in neuronal signaling pathways.[2][3][4] Inhibition of PDE9 in the central nervous system (CNS) can elevate cGMP levels, which is a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease.[2][5] Therefore, achieving sufficient brain penetrance is critical for the therapeutic efficacy of this compound in treating CNS diseases.
Q2: What are the main obstacles limiting the brain penetrance of small molecules like this compound?
The blood-brain barrier (BBB) is the primary obstacle, a tightly regulated interface between the peripheral circulation and the CNS. Key challenges include:
-
Tight Junctions: These protein complexes between the endothelial cells of brain capillaries restrict the passive diffusion of molecules from the blood into the brain.
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are highly expressed at the BBB and actively pump a wide range of xenobiotics, including potential drug molecules, back into the bloodstream.[6][7][8]
-
Physicochemical Properties: A molecule's intrinsic properties, such as its size, lipophilicity, polar surface area, and hydrogen bonding capacity, significantly influence its ability to passively diffuse across the lipid membranes of the BBB.
Q3: How can I assess the brain penetrance of this compound in my experiments?
A multi-tiered approach involving in silico, in vitro, and in vivo methods is recommended:
-
In Silico Prediction: Computational models can provide an initial estimate of BBB permeability based on the physicochemical properties of this compound.
-
In Vitro Assays: These provide experimental data on passive permeability and susceptibility to efflux transporters. Key assays include:
-
In Vivo Studies: These are essential for determining the actual brain exposure in a living organism. Common techniques include:
-
Brain-to-Plasma Ratio (Kp): Measures the total concentration of the drug in the brain relative to the plasma at a specific time point or at steady-state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): A more accurate measure of brain penetration, as it considers the unbound, pharmacologically active concentrations of the drug in both brain and plasma.[15][16][17]
-
In Vivo Microdialysis: A technique to directly and continuously sample the unbound drug concentration in the brain's extracellular fluid.[18][19][20][21]
-
Troubleshooting Guides
Scenario 1: Low Passive Permeability in PAMPA-BBB Assay
Symptom: The calculated apparent permeability (Pe) of this compound in the PAMPA-BBB assay is low (e.g., < 2.0 x 10⁻⁶ cm/s), suggesting poor passive diffusion across the BBB.[22]
| Possible Cause | Troubleshooting/Optimization Strategy |
| High Polarity / Low Lipophilicity | Chemical Modification: Introduce lipophilic functional groups to the this compound scaffold to increase its LogP/LogD. Care must be taken not to compromise its binding affinity to PDE9 or introduce metabolic liabilities. |
| High Polar Surface Area (PSA) | Chemical Modification: Modify the structure to reduce the number of hydrogen bond donors and acceptors, aiming for a PSA < 90 Ų. |
| High Molecular Weight | Chemical Modification: If feasible, simplify the molecular structure to reduce its size, ideally keeping the molecular weight below 450 Da. |
Scenario 2: High Efflux Ratio in MDCK-MDR1 Assay
Symptom: The efflux ratio (ER) of this compound is high (ER > 2), indicating that it is a substrate of the P-glycoprotein (P-gp) efflux transporter.[6][12]
| Possible Cause | Troubleshooting/Optimization Strategy |
| This compound is a P-gp Substrate | Chemical Modification: Modify the structure of this compound to reduce its affinity for P-gp. This can sometimes be achieved by reducing hydrogen bond donors or altering the overall molecular shape. |
| Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) can confirm P-gp mediated efflux and increase brain exposure. However, this strategy has translational challenges due to potential drug-drug interactions.[8] | |
| Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can sometimes shield it from P-gp recognition and enhance its transport across the BBB.[23][24] |
Scenario 3: Low Brain-to-Plasma Ratio (Kp or Kp,uu) in In Vivo Studies
Symptom: In vivo pharmacokinetic studies in rodents show a low brain-to-plasma ratio, indicating poor overall brain exposure.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Low Passive Permeability | Refer to troubleshooting strategies for low PAMPA permeability. |
| High Efflux Transporter Activity | Refer to troubleshooting strategies for high efflux ratio in the MDCK-MDR1 assay. |
| High Plasma Protein Binding | Chemical Modification: Modify the structure to reduce its affinity for plasma proteins like albumin. |
| Formulation Strategies: Formulations that alter the release profile or protect the drug from extensive plasma protein binding may be explored. | |
| Rapid Metabolism | Chemical Modification: Identify metabolic hotspots on the this compound molecule and modify the structure to block or slow down metabolism. |
| Inappropriate Formulation for In Vivo Dosing | Formulation Optimization: Ensure the formulation used for in vivo studies provides adequate solubility and stability for the intended route of administration. For CNS targets, alternative delivery routes like intranasal administration could be explored.[25][26] |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound and other brain-penetrant PDE9 inhibitors for illustrative purposes.
Table 1: In Vitro Permeability and Efflux Data
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | P-gp Substrate? |
| This compound (Hypothetical - Poor Penetrance) | 1.5 | 0.8 | 5.2 | Yes |
| This compound (Hypothetical - Improved) | 5.5 | 4.8 | 1.5 | No |
| PF-04447943 (Brain Penetrant PDE9i) | >5.0 | 6.2 | <2.0 | No |
| Atenolol (Low Permeability Control) | <1.0 | <0.5 | Not Applicable | No |
| Verapamil (P-gp Substrate Control) | >5.0 | 1.2 | >10 | Yes |
Table 2: In Vivo Brain Penetrance Data (Rodent Model)
| Compound | Dose (mg/kg, PO) | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound (Hypothetical - Poor Penetrance) | 10 | 1500 | 150 | 0.1 | 0.05 |
| This compound (Hypothetical - Improved) | 10 | 1200 | 960 | 0.8 | 0.5 |
| PF-04447943 (Brain Penetrant PDE9i) | 3 | 800 | 720 | 0.9 | 0.6 |
Experimental Protocols
PAMPA-BBB Assay Protocol
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of porcine brain lipid extract in an organic solvent.[27]
-
Compound Preparation: this compound is dissolved in a buffer solution at the desired concentration.
-
Assay Setup: The filter plate (acceptor) is placed on top of a 96-well donor plate containing the compound solution.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - C_A / C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
MDCK-MDR1 Cell Permeability Assay Protocol
-
Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured to form a confluent monolayer.[7][12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-endothelial electrical resistance (TEER).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.
-
-
Quantification: The concentration of this compound in the collected samples is measured by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
ER = Papp (B-A) / Papp (A-B).[12]
-
In Vivo Microdialysis Protocol
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum) of an anesthetized rodent.[19][21][28]
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Drug Administration: this compound is administered systemically (e.g., orally or intravenously).
-
Dialysate Collection: Dialysate samples, containing the unbound drug from the brain's extracellular fluid, are collected at regular intervals.
-
Quantification: The concentration of this compound in the dialysate is determined by LC-MS/MS.
-
Data Analysis: The unbound brain concentration-time profile is generated to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.
Visualizations
Caption: PDE9A signaling pathway in a neuron and the inhibitory action of this compound.
Caption: Tiered experimental workflow for assessing and optimizing the brain penetrance of this compound.
Caption: Logical relationship for troubleshooting poor brain penetrance of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of PDE9 in Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. evotec.com [evotec.com]
- 14. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 22. iomcworld.org [iomcworld.org]
- 23. researchgate.net [researchgate.net]
- 24. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing (S)-C33 vs. other PDE9A inhibitors like PF-04447943
An Objective Comparison of (S)-C33 and PF-04447943 with Other PDE9A Inhibitors
This guide provides a detailed comparison of prominent phosphodiesterase 9A (PDE9A) inhibitors, with a focus on this compound and the clinical trial candidate PF-04447943 (Edelinontrine). The content is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental methodologies, and pathway visualizations to support further investigation into this important therapeutic target.
Introduction to PDE9A Inhibition
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase with a very high affinity for its substrate, making it a critical regulator of cellular cGMP levels.[1][2] Unlike PDE5, which primarily degrades cGMP generated through the nitric oxide (NO) signaling pathway, PDE9A predominantly hydrolyzes cGMP downstream of the natriuretic peptide (NP) pathway.[1][3] This distinction is crucial, as PDE9A inhibition offers a therapeutic mechanism that is independent of NO synthase activity.[1] Upregulation of PDE9A has been observed in conditions like cardiac hypertrophy and heart failure, as well as in brain regions associated with cognitive function, making it a promising target for neurodegenerative and cardiovascular diseases.[2][4][5]
Quantitative Comparison of PDE9A Inhibitors
The following table summarizes key quantitative data for this compound, PF-04447943, and other selected PDE9A inhibitors to provide a direct comparison of their potency and selectivity.
| Parameter | This compound | PF-04447943 (Edelinontrine) | Pde9-IN-1 | (R)-BAY73-6691 | (S)-BAY73-6691 |
| Target | PDE9A | PDE9A | PDE9A | PDE9A | PDE9A |
| IC₅₀ | 11 nM[6] | 8.3 nM - 12 nM[7][8][9] | 8.7 nM[8] | 22 nM[10] | 88 nM[10] |
| Kᵢ | Not Reported | 2.8 nM (human), 4.5 nM (rhesus), 18 nM (rat)[8][11][12] | Not Reported | Not Reported | Not Reported |
| Selectivity | Selective[6] | >78-fold selective over other PDE families[9] | Excellent selectivity across PDE families | Selective | Selective |
| Key Attributes | Protects against cardiac hypertrophy in preclinical models.[13][14] | Orally active, blood-brain barrier permeant; advanced to clinical trials for Alzheimer's disease and Sickle Cell Disease.[11][15] | Orally bioavailable; shows potential for neuroprotection. | Enantiomer of BAY73-6691 with higher potency.[10] | Enantiomer of BAY73-6691 with lower potency.[10] |
Signaling Pathway of PDE9A Inhibition
Inhibition of the PDE9A enzyme prevents the degradation of intracellular cGMP. The resulting accumulation of cGMP primarily enhances the signaling cascade initiated by natriuretic peptides binding to their receptors (particulate guanylyl cyclase, pGC). This leads to the activation of downstream effectors like protein kinase G (PKG), which in turn phosphorylates various target proteins. This modulation can influence a range of physiological processes, including synaptic plasticity in the brain and the mitigation of hypertrophic signaling in cardiac muscle.[2][4][8]
References
- 1. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PDE9A inhibitors and how do they work? [synapse.patsnap.com]
- 5. the-role-of-phosphodiesterase-9a-inhibitors-in-heart-failure - Ask this paper | Bohrium [bohrium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 12. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of (S)-C33: A Comparative Guide Using PDE Knockout Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (S)-C33's performance against other phosphodiesterase (PDE) inhibitors, supported by experimental data and protocols for validation using PDE9A knockout models.
This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[1] This high affinity for PDE9, an enzyme primarily responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), has positioned this compound as a valuable research tool and a potential therapeutic agent for central nervous system diseases and diabetes.[1] The validation of its selectivity is crucial to ensure that its biological effects are mediated through the intended target, PDE9A, and not due to off-target interactions with other PDE families. This guide provides a comparative analysis of this compound's selectivity and outlines the experimental framework for its validation using PDE9A knockout models.
Quantitative Analysis of Inhibitor Selectivity
The following table summarizes the in vitro inhibitory potency of this compound and other representative PDE inhibitors against various PDE families. A higher IC50 value or fold-selectivity indicates greater selectivity for the primary target.
| Compound | Primary Target | PDE9A IC50 (nM) | PDE1 IC50 (nM) | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Fold Selectivity vs. PDE1 | Fold Selectivity vs. PDE5 | Fold Selectivity vs. PDE6 |
| This compound | PDE9A | 11 | >1000 | >1000 | >1000 | >90 | >90 | >90 |
| BAY73-6691 | PDE9A | 55 | >10,000 | >10,000 | >10,000 | >181 | >181 | >181 |
| PF-04447943 | PDE9A | 12 | >10,000 | >10,000 | >10,000 | >833 | >833 | >833 |
Experimental Protocols
In Vitro PDE Inhibitor Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human PDE enzymes.
Principle: The enzymatic activity of PDEs results in the hydrolysis of cyclic nucleotides (cAMP or cGMP). The inhibitory effect of a compound is quantified by measuring the reduction in this enzymatic activity. A common method is the PDE-Glo™ Phosphodiesterase Assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (PDE1-11) are diluted to an optimal concentration in the assay buffer. The respective cyclic nucleotide substrate (cAMP or cGMP) is also prepared in the assay buffer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.
-
Reaction Initiation: The PDE enzyme, the test compound (this compound), and the substrate are incubated together in a 96-well or 384-well plate.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a termination reagent containing a non-selective PDE inhibitor.
-
Signal Detection: A detection reagent containing a cyclic nucleotide-dependent protein kinase is added. The amount of remaining cyclic nucleotide is proportional to the light output, which is measured using a luminometer.
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Validation of Selectivity Using PDE9A Knockout Models
Objective: To confirm that the pharmacological effects of this compound are mediated by the inhibition of PDE9A in a living organism.
Principle: A PDE9A knockout (KO) mouse model, where the gene encoding for PDE9A is deleted, serves as a negative control. If the effects of this compound are on-target, its administration to a PDE9A KO mouse should result in a significantly diminished or absent pharmacological response compared to its effects in a wild-type (WT) mouse.
Methodology:
-
Animal Models: Age- and sex-matched wild-type and PDE9A global knockout mice are used. The PDE9A KO mice can be generated by replacing a critical exon in the catalytic domain of the Pde9a gene with a selectable marker, such as a LacZ-neomycin cassette.
-
Compound Administration: this compound is administered to both WT and PDE9A KO mice at a dose known to be effective in WT animals. A vehicle control group for both genotypes is also included.
-
Phenotypic Analysis: A relevant physiological or behavioral endpoint is measured in all groups. For example, if this compound is being investigated for its pro-cognitive effects, a memory task such as the Novel Object Recognition test would be appropriate.
-
Biochemical Analysis: Following the behavioral assessment, brain tissue can be collected to measure cGMP levels. An on-target effect of this compound in WT mice would be an elevation of cGMP, while this effect should be absent in PDE9A KO mice.
-
Data Analysis: The behavioral and biochemical data from the WT and PDE9A KO groups are compared. A statistically significant difference in the response to this compound between the WT and KO mice validates that the compound's primary mechanism of action in vivo is through the inhibition of PDE9A.
Visualizing the Validation Process
To further clarify the concepts discussed, the following diagrams illustrate the cGMP signaling pathway and the experimental workflow for validating inhibitor selectivity.
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE9A.
Caption: Experimental workflow for validating PDE inhibitor selectivity.
References
Reproducibility of IC50 Values for CD33 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, the reproducibility of published IC50 values can be influenced by various experimental factors. This guide provides a comparative overview of published IC50 values for a small molecule inhibitor of CD33, a transmembrane receptor implicated in diseases such as acute myeloid leukemia (AML) and Alzheimer's disease. By presenting data from different studies alongside detailed experimental protocols, this guide aims to offer a clearer understanding of the factors that affect IC50 determination and the expected variability of these values.
Comparative Analysis of Published IC50 Values
A review of the literature for small molecule inhibitors of CD33 reveals a scarcity of publicly available, reproducible IC50 data from multiple independent studies for a single compound. Much of the research focuses on antibody-drug conjugates or early-stage screening without extensive follow-up publications detailing IC50 values.
However, to illustrate the concept of IC50 reproducibility, this guide will utilize data from a hypothetical small molecule CD33 inhibitor, "Compound X," based on typical findings in drug discovery literature. The following table summarizes the IC50 values for Compound X against different cell lines and under varying assay conditions, as might be reported in separate publications.
| Cell Line | Assay Type | Incubation Time (hours) | Reported IC50 (nM) | Reference |
| U937 | Cell Viability (MTT) | 72 | 150 | Hypothetical Study 1 |
| HL-60 | Cell Viability (MTT) | 72 | 220 | Hypothetical Study 1 |
| U937 | Target Engagement (AlphaLISA) | 24 | 85 | Hypothetical Study 2 |
| THP-1 | Cytotoxicity (LDH) | 48 | 180 | Hypothetical Study 3 |
Note: This data is illustrative. The variability in IC50 values highlights the importance of considering the specific experimental context. Factors such as the cell line's intrinsic sensitivity, the endpoint measured by the assay (e.g., metabolic activity vs. cell death vs. target binding), and the duration of compound exposure can all significantly impact the resulting IC50 value.[1][2][3]
Experimental Protocols
Detailed and consistent experimental protocols are paramount for generating reproducible IC50 data. Below are representative protocols for cell viability and target engagement assays commonly used to characterize CD33 inhibitors.
Cell Viability Assay (MTT-based)
This protocol is a common method to assess the effect of a compound on cell proliferation and viability.
1. Cell Culture and Seeding:
- Culture U937 or HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
- Harvest cells in the logarithmic growth phase.
- Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow cells to acclimate.
2. Compound Treatment:
- Prepare a serial dilution of the test compound (e.g., Compound X) in culture medium.
- Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.
- Incubate the plate for 72 hours.
3. MTT Assay and Data Analysis:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Target Engagement Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure target engagement in a cellular context.[4][5][6][7][8]
1. Cell Lysate Preparation:
- Treat U937 cells with varying concentrations of the inhibitor for the desired time (e.g., 24 hours).
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the total protein concentration of the lysate.
2. AlphaLISA Protocol:
- Prepare a mixture of biotinylated anti-CD33 antibody and AlphaLISA acceptor beads.
- In a 384-well plate, add the cell lysate followed by the antibody/acceptor bead mixture.
- Incubate for 1 hour at room temperature.
- Add streptavidin-coated donor beads and incubate for 30 minutes in the dark.
- Read the plate on an EnVision plate reader with an AlphaLISA-compatible filter set.
3. Data Analysis:
- The AlphaLISA signal is inversely proportional to the amount of inhibitor bound to CD33.
- Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of CD33 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of a CD33 inhibitor.
The signaling pathway of CD33 involves the recruitment of phosphatases that modulate downstream signaling cascades.
Caption: Simplified CD33 signaling pathway and the action of an inhibitor.[9][10][11][12][13]
Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of CD33 become phosphorylated. This leads to the recruitment of the protein tyrosine phosphatases SHP-1 and SHP-2.[9][10][11][12][13] These phosphatases then dephosphorylate various downstream signaling molecules, leading to an overall inhibitory effect on cellular activation. Small molecule inhibitors of CD33 can block this process, thereby modulating the immune response.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The myeloid-specific sialic acid-binding receptor, CD33, associates with the protein-tyrosine phosphatases, SHP-1 and SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CD33 and SHP-1/ PTPN6 Interaction in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selective PDE9 Inhibitor (S)-C33 and the Non-Selective PDE Inhibitor IBMX
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of phosphodiesterase (PDE) inhibitor research, the distinction between selective and non-selective agents is critical for elucidating specific signaling pathways and for the development of targeted therapeutics. This guide provides a comparative study of (S)-C33, a potent and selective PDE9 inhibitor, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a widely used non-selective PDE inhibitor. By examining their mechanisms of action, selectivity profiles, and effects on intracellular signaling, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs.
Introduction to this compound and IBMX
This compound is a potent and selective inhibitor of phosphodiesterase-9 (PDE9), with a reported half-maximal inhibitory concentration (IC50) of 11 nM[1][2]. PDE9 is a cGMP-specific phosphodiesterase, and its inhibition by this compound leads to the accumulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP)[1][2]. This selective action makes this compound a valuable tool for investigating the physiological roles of PDE9 and a potential therapeutic agent for conditions where elevated cGMP is beneficial, such as in certain cardiovascular diseases[1][2].
In contrast, IBMX is a non-selective PDE inhibitor, demonstrating activity against multiple PDE families[3][4][5]. Its broad-spectrum inhibition leads to the accumulation of both cGMP and cyclic adenosine (B11128) monophosphate (cAMP), impacting a wide array of cellular processes. Due to its non-selective nature, IBMX is often used in research to induce a general increase in cyclic nucleotide levels.
Comparative Data on Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and IBMX against various PDE families. This quantitative data highlights the key difference in their selectivity profiles.
| Phosphodiesterase Family | This compound IC50 (µM) | IBMX IC50 (µM) |
| PDE1 | >100 (estimated) | 19 |
| PDE2 | >100 (estimated) | 50 |
| PDE3 | >100 (estimated) | 18 (6.5 in another study[3][4][5]) |
| PDE4 | >100 (estimated) | 13 (26.3 in another study[3][4][5]) |
| PDE5 | >100 (estimated) | 32 (31.7 in another study[3][4][5]) |
| PDE9 | 0.011[1][2] | Data not available |
Note: IC50 values for this compound against PDE families other than PDE9 are estimated based on its high selectivity and are expected to be significantly higher than for PDE9. The IC50 values for IBMX can vary between studies and experimental conditions.
Signaling Pathways and Mechanism of Action
The differential effects of this compound and IBMX stem from their distinct targets within the cyclic nucleotide signaling pathways.
As illustrated in Figure 1, this compound selectively inhibits PDE9, leading to a specific increase in cGMP levels. In contrast, IBMX inhibits a broad range of PDEs, resulting in the elevation of both cAMP and cGMP. This non-selective action can lead to widespread and sometimes confounding physiological effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PDE inhibitor activity. Below are generalized protocols for key experiments.
Protocol 1: Determination of IC50 for PDE Inhibitors
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isozyme.
Materials:
-
Recombinant human PDE enzyme of interest
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cGMP or cAMP substrate
-
Test compound (this compound or IBMX)
-
Snake venom nucleotidase
-
Alkaline phosphatase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the diluted test compound, the PDE enzyme, and the assay buffer.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP or cAMP substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add snake venom nucleotidase to convert the resulting GMP or AMP to guanosine or adenosine.
-
Add alkaline phosphatase to convert the nucleoside to inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance using a microplate reader.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular cAMP and cGMP Levels
This protocol describes a common method for quantifying intracellular cyclic nucleotide levels in response to PDE inhibitor treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture (e.g., cardiomyocytes)
-
Cell culture medium and supplements
-
Test compound (this compound or IBMX)
-
Stimulating agent (e.g., a hormone or drug to increase basal cyclic nucleotide levels)
-
Lysis buffer
-
cAMP and cGMP ELISA kits
-
Microplate reader
Procedure:
-
Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with the test compound (this compound or IBMX) for a specified duration.
-
Stimulate the cells with an appropriate agonist to induce cAMP or cGMP production.
-
Remove the medium and lyse the cells with the provided lysis buffer.
-
Centrifuge the cell lysates to pellet debris.
-
Perform the cAMP and cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves competitive binding between the sample cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of cAMP and cGMP in each sample based on a standard curve.
Discussion and Conclusion
The choice between a selective inhibitor like this compound and a non-selective inhibitor such as IBMX is entirely dependent on the research question.
-
This compound is an ideal tool for dissecting the specific roles of PDE9 and the cGMP signaling pathway it regulates. Its high potency and selectivity minimize off-target effects, allowing for a clearer interpretation of experimental results. For instance, in studies of cardiac hypertrophy, this compound can be used to specifically investigate the protective effects of elevated cGMP without the confounding influence of altered cAMP levels[1][2].
-
IBMX , on the other hand, is useful when a broad and potent inhibition of multiple PDE families is desired. It can be employed to study the general consequences of increased intracellular cAMP and cGMP. However, the lack of selectivity makes it challenging to attribute observed effects to the inhibition of a single PDE isozyme.
References
- 1. researchgate.net [researchgate.net]
- 2. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. universalbiologicals.com [universalbiologicals.com]
Validating the On-Target Effects of (S)-C33 on cGMP Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-C33, a potent and selective phosphodiesterase-9 (PDE9) inhibitor, with other relevant alternatives for modulating cyclic guanosine (B1672433) monophosphate (cGMP) levels. The information presented is supported by experimental data and detailed methodologies to assist researchers in validating the on-target effects of this and similar compounds.
Introduction to this compound and cGMP Modulation
This compound is a selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme that plays a crucial role in regulating intracellular levels of cGMP by catalyzing its degradation.[1] By inhibiting PDE9A, this compound effectively increases the concentration of cGMP, a key second messenger involved in various physiological processes, including cardiovascular function and neuronal signaling.[1][2] This guide compares the in vitro potency of this compound with other well-characterized PDE9A inhibitors.
Comparative Analysis of PDE9A Inhibitors
The following table summarizes the in vitro potency of this compound and other selective PDE9A inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 (nM) | Organism | Reference |
| This compound | PDE9A | 11 | Not Specified | [1][2] |
| Tovinontrine (IMR-687) | PDE9A1 | 8.19 | Human | [3] |
| PDE9A2 | 9.99 | Human | [3] | |
| PF-04449613 | PDE9A | 22 | Not Specified | [4][5] |
| BAY 73-6691 | PDE9 | 55 | Human | [6][][8][9] |
| PDE9 | 100 | Murine | [8][9] | |
| Irsenontrine (B3322239) (E2027) | PDE9 | >1800-fold selectivity over other PDEs | Not Specified | [10] |
Experimental Protocols
PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the in vitro potency of a test compound against PDE9A.
Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cGMP analog. When the fluorescent cGMP is hydrolyzed by PDE9A, the resulting smaller molecule tumbles more rapidly in solution, leading to a decrease in FP. Inhibitors of PDE9A will prevent this hydrolysis, thus maintaining a high FP signal.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compound (this compound or alternatives) and DMSO for dilution
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE9A enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically.
-
Reaction Setup: Add the diluted test compound and PDE9A enzyme to the wells of the microplate. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Initiation of Reaction: Add the fluorescently labeled cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular cGMP Level Measurement (ELISA)
This protocol describes how to quantify changes in intracellular cGMP levels in response to treatment with a PDE9A inhibitor.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of cGMP in cell lysates. In the assay, free cGMP from the sample competes with a known amount of labeled cGMP for binding to a limited number of antibody binding sites. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Materials:
-
Cell line of interest (e.g., cardiomyocytes, neuronal cells)
-
Cell culture reagents
-
Test compound (this compound or alternatives)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during lysis (optional, but recommended)
-
Lysis buffer
-
Commercial cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified period.
-
Cell Lysis: Aspirate the culture medium and lyse the cells using the lysis buffer provided in the ELISA kit or a suitable alternative.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. The supernatant contains the intracellular cGMP.
-
ELISA Protocol: Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a fixed amount of horseradish peroxidase (HRP)-labeled cGMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops a color in the presence of HRP.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the cGMP standards. Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.
Visualizing Pathways and Workflows
The following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for validating the on-target effects of a PDE9A inhibitor.
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE9A.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF 04449613 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 6. BAY 73-6691 | 794568-92-6 | FB159390 | Biosynth [biosynth.com]
- 8. | BioWorld [bioworld.com]
- 9. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for Cross-Study Comparison of (S)-C33's Behavioral Effects in Rodents
Despite a comprehensive search for the behavioral effects of a compound designated "(S)-C33" in rodents, no publicly available scientific literature or data could be identified. As a result, a cross-study comparison of its behavioral effects, including quantitative data, experimental protocols, and signaling pathways, cannot be provided.
It is possible that "this compound" is an internal, non-public designation for a compound under development, a rarely used chemical identifier, or a misnomer. Without a clear and public identification of this compound and its associated research, it is not possible to fulfill the request for a detailed comparison guide.
For researchers, scientists, and drug development professionals interested in the behavioral effects of novel compounds in rodents, it is recommended to consult proprietary databases, internal company reports, or to directly contact research institutions that may be working on such compounds under specific, non-public identifiers.
Due to the lack of available data, the requested tables summarizing quantitative data, detailed experimental methodologies, and Graphviz diagrams of signaling pathways for "this compound" cannot be generated.
Safety Operating Guide
Navigating the Disposal of (S)-C33: A Guide to Safe and Compliant Practices
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and maintaining environmental compliance. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management of novel or experimental compounds, such as (S)-C33, is paramount. Due to the ambiguous identity of a compound simply labeled "this compound" in public literature, this guide provides a comprehensive framework for the safe disposal of an unidentified research chemical, in line with established laboratory safety protocols.
It is imperative to correctly identify the specific chemical composition of this compound and consult your institution's Environmental Health & Safety (EHS) department before proceeding with any disposal. The following information should be treated as a general guideline for handling and disposing of an unknown laboratory chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle the substance with care, assuming it may be hazardous. Appropriate Personal Protective Equipment (PPE) should be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
General Disposal Protocol for Research Chemicals
The disposal of any research chemical waste must be managed through your institution's EHS department.[1] The following steps provide a procedural guide for the safe management of chemical waste.
-
Characterization and Identification: The first and most critical step is to identify the chemical properties of this compound. If a Safety Data Sheet (SDS) is not available, any known information about its reactivity, toxicity, flammability, and corrosivity (B1173158) should be documented. This information is vital for proper waste segregation and disposal.
-
Proper Labeling: All containers holding this compound waste must be clearly and accurately labeled.[1] The label should include:
-
The full chemical name (if known) or a unique identifier.
-
The words "Hazardous Waste".
-
The primary hazard(s) (e.g., flammable, corrosive, toxic).
-
The concentration and date of accumulation.
-
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible chemicals can react dangerously, leading to fire, explosion, or the release of toxic gases.
-
Container Integrity: Use a designated, leak-proof container that is chemically compatible with this compound.[1] The container should be kept closed except when adding waste.
-
Collection and Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[1]
-
EHS Pickup: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[1] Do not dispose of this compound down the drain or in the regular trash.[2]
Data for EHS Consultation
When consulting with your EHS department about an unknown compound like this compound, providing as much information as possible is crucial for a correct hazard assessment and the determination of the proper disposal route. The following table outlines the key data points to collect and present.
| Data Category | Information to Provide |
| Identification | Any known identifiers (e.g., common name, internal code), chemical formula, molecular weight, and any known structural information. |
| Physical Properties | Appearance (e.g., solid, liquid, color), odor, melting point, boiling point, and solubility. |
| Hazard Information | Known or suspected hazards (e.g., toxicity, flammability, corrosivity, reactivity). Any available data from literature or preliminary experiments. |
| Handling and Storage | Current storage conditions and any special handling procedures that have been implemented. |
| Waste Information | The quantity of waste, the type of container it is in, and whether it is mixed with any other substances (including solvents). |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, emphasizing the critical role of institutional safety protocols and the EHS department.
References
Safeguarding Innovation: A Guide to Personal Protective Equipment for Novel Compounds like (S)-C33
IMMEDIATE SAFETY NOTICE: As the specific chemical identity and toxicological properties of "(S)-C33" are not publicly documented, it must be handled as a novel compound with unknown hazards. The following guidance is based on the precautionary principle, ensuring the highest level of protection for all personnel. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous until comprehensive data is available.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. It is designed to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to address specific operational questions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling substances of unknown toxicity like this compound, a comprehensive PPE strategy is crucial. The minimum required PPE should always include a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] However, for a novel compound, enhanced protection is warranted.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are highly recommended for all work with this compound, especially when handling solutions.[2] A face shield, worn in conjunction with safety glasses or goggles, is mandatory when there is a risk of splashes or sprays, such as when transferring large volumes or working with pressurized systems.[1][2] All eye and face protection must meet ANSI Z87.1 standards.[1][2]
-
Hand Protection: Due to the unknown skin permeability and toxicity of this compound, a robust glove strategy is essential. For chemicals of unknown toxicity, it is recommended to wear a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves, such as nitrile or neoprene.[2] Disposable nitrile gloves may be sufficient for incidental contact but should be removed and replaced immediately after any exposure.[1]
-
Body Protection: A flame-resistant lab coat is required.[2] For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound powder or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If work outside a fume hood is unavoidable, a comprehensive risk assessment must be performed by Environmental Health & Safety (EHS) to determine the appropriate respiratory protection.
Operational and Disposal Plans: A Step-by-Step Approach
A clear and well-defined operational plan is critical for the safe handling and disposal of novel compounds.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the chemical fume hood is functioning correctly.[3] Designate a specific area for handling and clearly label it.
-
Personal Protective Equipment: Don all required PPE as outlined in the section above.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions containing this compound within a chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Have a spill kit readily available that is appropriate for the scale of your work.
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately.
Disposal Plan:
All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound (Novel Compound)," the date, and the principal investigator's name and lab location.[4]
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following table outlines the essential information that should be obtained from the supplier or determined experimentally before routine handling.
| Property | Value | Source/Notes |
| Chemical Formula | Data not available | Consult supplier's Safety Data Sheet (SDS)[4] |
| Molecular Weight | Data not available | Consult supplier's SDS[4] |
| Appearance | Data not available | Consult supplier's SDS[4] |
| Solubility | Data not available | Consult supplier's SDS[4] |
| LD50/LC50 | Data not available | Treat as highly toxic until proven otherwise. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling a novel research compound like this compound.
Caption: Workflow for Safe Handling of this compound.
This comprehensive approach to handling this compound, and other novel compounds, is designed to foster a culture of safety and build deep trust in our commitment to providing value beyond the product itself. By adhering to these guidelines, researchers can confidently and safely advance their work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
